molecular formula C3H8ClN B1595452 1-Chloro-n,n-dimethylmethanamine CAS No. 30438-74-5

1-Chloro-n,n-dimethylmethanamine

Cat. No.: B1595452
CAS No.: 30438-74-5
M. Wt: 93.55 g/mol
InChI Key: IYMYHZHCOOWPGK-UHFFFAOYSA-N
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Description

1-Chloro-n,n-dimethylmethanamine is a useful research compound. Its molecular formula is C3H8ClN and its molecular weight is 93.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClN/c1-5(2)3-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMYHZHCOOWPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952778
Record name 1-Chloro-N,N-dimethylmethanamine
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Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30438-74-5
Record name NSC97326
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-N,N-dimethylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID60952778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanamine: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-N,N-dimethylmethanamine, systematically known as (chloromethylene)dimethylammonium chloride and widely recognized as the Vilsmeier reagent, is a pivotal intermediate in organic synthesis.[1] This moisture-sensitive crystalline solid is a potent electrophile and a cornerstone for formylation reactions, particularly the Vilsmeier-Haack reaction.[2][3] Its ability to introduce a formyl group to electron-rich aromatic and heteroaromatic systems has cemented its importance in the synthesis of a vast array of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on detailed experimental methodologies and reaction pathways.

Chemical Properties and Structure

This compound is a salt consisting of the N,N-dimethyliminium cation and a chloride anion.[4] While often generated in situ for immediate consumption, it can be isolated as a stable, albeit hygroscopic, white to pale-yellow crystalline solid.[2]

Tabulated Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms (Chloromethylene)dimethylammonium chloride, Vilsmeier reagent, Arnold's reagent
CAS Number 3724-43-4[5]
Molecular Formula C₃H₇Cl₂N[4][5]
Molecular Weight 128.00 g/mol [4]
Melting Point 132 °C (decomposes)[4]
Appearance White to yellowish-brown crystalline powder[1]
Solubility Soluble in polar organic solvents[4]
SMILES [Cl-].C[N+](C)=C\Cl
InChI Key QQVDYSUDFZZPSU-UHFFFAOYSA-M[5]
Structural Representation

The structure of this compound is characterized by an iminium cation where a chlorine atom is attached to the carbon of a dimethylaminomethylene unit.

structure cluster_cation Cation N N C1 C N->C1 + C2 CH₃ N->C2 C3 CH₃ N->C3 H1 H C1->H1 Cl1 Cl C1->Cl1 Cl2 Cl⁻

Caption: Structure of this compound.

Synthesis and Isolation

While commonly generated in situ, the Vilsmeier reagent can be synthesized and isolated as a solid, enhancing its versatility.

In-situ Generation of this compound

The most frequent method for preparing the Vilsmeier reagent is the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent, typically phosphoryl chloride (POCl₃), immediately before its use in a subsequent reaction.[3] Other chlorinating agents such as oxalyl chloride and thionyl chloride can also be employed.[3]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • Ice

  • Saturated aqueous sodium acetate solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place the desired amount of DMF.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of phosphoryl chloride dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent as a precipitate.

  • Once the addition of POCl₃ is complete and the initial exotherm has subsided, add the electron-rich aromatic substrate dropwise with continued stirring.

  • After the addition of the substrate, heat the reaction mixture on a steam bath for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the aqueous solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution with vigorous stirring.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

  • For further purification, the product can be extracted with a suitable organic solvent, dried over an anhydrous salt, and the solvent evaporated. Recrystallization or column chromatography can be performed if necessary.

Synthesis and Isolation of Solid this compound

A practical and environmentally conscious method for the synthesis and isolation of the Vilsmeier reagent as a crystalline solid involves the use of phthaloyl dichloride.

Materials:

  • Phthaloyl dichloride (OPC)

  • N,N-Dimethylformamide (DMF)

  • 2-Chlorotoluene (OCT) or Toluene

  • Hexane

  • Nitrogen atmosphere

  • Glass filter

Procedure:

  • In a four-necked flask under a nitrogen atmosphere, add phthaloyl dichloride (1.0 eq) to a solution of N,N-dimethylformamide (3.0 eq) in 2-chlorotoluene over 10 minutes at room temperature.

  • Stir the mixture at 50°C for 3 hours. A precipitate of the Vilsmeier reagent will form.

  • Collect the precipitated solid by filtration under a nitrogen atmosphere using a glass filter.

  • Wash the solid successively with 2-chlorotoluene and hexane.

  • Dry the isolated solid in vacuo at 35-40°C for 2 hours to yield crystalline this compound.

Reaction Mechanisms and Applications

The primary application of this compound is in the Vilsmeier-Haack reaction for the formylation of activated aromatic and heteroaromatic compounds.[2]

Formation of the Vilsmeier Reagent

The reaction between DMF and a chlorinating agent like phosphoryl chloride proceeds through a nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom, followed by elimination to form the chloroiminium ion.

vilsmeier_formation DMF N,N-Dimethylformamide (DMF) Intermediate Adduct Intermediate DMF->Intermediate Nucleophilic attack POCl3 Phosphoryl Chloride (POCl₃) POCl3->Intermediate Vilsmeier Vilsmeier Reagent (this compound) Intermediate->Vilsmeier Elimination Byproduct PO₂Cl₂⁻ Intermediate->Byproduct

Caption: Formation of the Vilsmeier Reagent.
The Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a two-stage process involving the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.

vilsmeier_haack cluster_formation Vilsmeier Reagent Formation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium_Salt Iminium Salt Intermediate Vilsmeier->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt Electrophilic Attack Workup Aqueous Workup (Hydrolysis) Iminium_Salt->Workup Aldehyde Aryl Aldehyde Workup->Aldehyde

Caption: Vilsmeier-Haack Reaction Workflow.

The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup liberates the final aryl aldehyde product.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Care should be taken to avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, it should be stored under anhydrous conditions. The reactions involving its formation, particularly with phosphoryl chloride, are exothermic and should be conducted with appropriate cooling.

Conclusion

This compound is an indispensable reagent in modern organic synthesis. Its utility in the Vilsmeier-Haack reaction provides a reliable and efficient method for the formylation of a wide range of substrates, making it a key tool in the construction of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe application in a research and development setting.

References

A Technical Guide to the Synthesis of 1-Chloro-N,N-dimethylmethanamine from N,N-Dimethylformamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent, is a versatile and highly reactive organochlorine compound with the chemical formula [(CH₃)₂N=CHCl]⁺Cl⁻.[1] It is a stable salt consisting of the N,N-dimethylchloroiminium cation and a chloride anion.[1] This reagent is a cornerstone in organic synthesis, primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] It also finds applications in the conversion of alcohols and carboxylic acids to the corresponding chlorides and in various cyclization and ring-annulation reactions.[4][5] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acidic chloride, such as phosphorus oxychloride, oxalyl chloride, or thionyl chloride.[3][6] This guide provides an in-depth overview of its synthesis, including reaction mechanisms, experimental protocols, and quantitative data.

General Synthesis Pathway

The synthesis of this compound involves the reaction of N,N-dimethylformamide (DMF), which acts as a nucleophile, with a suitable chlorinating agent. The general transformation can be represented as follows:

G Overall Synthesis Reaction cluster_reactants Reactants cluster_products Products DMF N,N-Dimethylformamide (DMF) VilsmeierReagent This compound (Vilsmeier Reagent) DMF->VilsmeierReagent ChlorinatingAgent + Chlorinating Agent (e.g., POCl₃, (COCl)₂, SOCl₂) Byproducts + Byproducts G Mechanism of Vilsmeier Reagent Formation DMF DMF attacks POCl₃ Intermediate Formation of Adduct Intermediate DMF->Intermediate Step 1 ChlorideAttack Chloride attacks Carbonyl Carbon Intermediate->ChlorideAttack Step 2 Rearrangement Rearrangement and Elimination ChlorideAttack->Rearrangement Step 3 Vilsmeier Vilsmeier Reagent + PO₂Cl₂⁻ Rearrangement->Vilsmeier Step 4

References

In Situ Generation of 1-Chloro-N,N-dimethylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in situ generation of 1-chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent. The in situ preparation of this highly reactive species is a cornerstone of modern organic synthesis, particularly in the construction of heterocyclic compounds and the formylation of activated substrates. This document details the prevalent methodologies, presents quantitative data, outlines experimental protocols, and visualizes the underlying chemical pathways.

Core Concepts: The Vilsmeier Reagent

This compound is a salt consisting of the N,N-dimethyliminium cation and a corresponding anion, which varies depending on the precursors used.[1] It is the active intermediate in the Vilsmeier-Haack reaction, a versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] Due to its high reactivity and moisture sensitivity, the Vilsmeier reagent is almost exclusively generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent. The most commonly employed chlorinating agents are phosphorus oxychloride (POCl₃), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂).[2]

The choice of chlorinating agent can influence reaction conditions, by-product profiles, and the overall efficiency of the subsequent formylation or cyclization reaction. The in situ approach avoids the isolation of the unstable Vilsmeier reagent, streamlining synthetic workflows and minimizing handling hazards.[4]

Data Presentation: Comparison of In Situ Generation Methods

The selection of a chlorinating agent for the in situ generation of the Vilsmeier reagent is often dictated by the substrate, desired reaction conditions, and scale. The following table summarizes quantitative data extracted from various literature sources for the three primary methods.

Chlorinating AgentStoichiometry (DMF:Agent)Typical SolventsTemperature (°C)Reaction TimeNotable By-products
Phosphorus Oxychloride (POCl₃) 1:1 to 1:2Dichloromethane (DCM), 1,2-Dichloroethane (DCE), DMF (neat)0 to 8015 min to 3 hPhosphoric acid derivatives
Oxalyl Chloride ((COCl)₂) 1:1Dichloromethane (DCM), Toluene-10 to 2530 min to 2 hCarbon monoxide (CO), Carbon dioxide (CO₂)
Thionyl Chloride (SOCl₂) 1:1Dichloromethane (DCM), DMF (neat)0 to 401 to 12 hSulfur dioxide (SO₂)

Experimental Protocols

The following are representative experimental protocols for the in situ generation of this compound using the three common chlorinating agents.

Method 1: Using Phosphorus Oxychloride (POCl₃)

This is the most frequently cited method for the Vilsmeier-Haack reaction.

Procedure:

  • To a stirred solution of N,N-dimethylformamide (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, cooled to 0 °C in an ice bath, add phosphorus oxychloride (1.0 to 1.2 equivalents) dropwise.[2]

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a crystalline solid or a thick slurry.

  • The substrate, dissolved in the same anhydrous solvent, is then added to the freshly prepared Vilsmeier reagent, and the reaction is allowed to proceed at the appropriate temperature for the specific transformation.[5]

  • Work-up typically involves pouring the reaction mixture into ice-cold water or a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde product.[2]

Method 2: Using Oxalyl Chloride ((COCl)₂)

This method is advantageous due to the formation of gaseous by-products, which simplifies purification.

Procedure:

  • To a solution of N,N-dimethylformamide (1.0 equivalent) in anhydrous dichloromethane, cooled to 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • Control the addition rate to maintain the temperature below 5 °C and to manage the evolution of carbon monoxide and carbon dioxide gas.

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours. The completion of the reagent formation is often indicated by the cessation of gas evolution.

  • The resulting solution or slurry of the Vilsmeier reagent is then used immediately in the subsequent reaction with the desired substrate.

Method 3: Using Thionyl Chloride (SOCl₂)

Thionyl chloride offers another effective route for the in situ generation of the Vilsmeier reagent.

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (used as both reactant and solvent) to 0 °C.

  • Add thionyl chloride (1.0 equivalent) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.[6]

  • After the addition, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • The substrate is then added, and the reaction is heated as required for the specific transformation.[6]

  • The work-up procedure is similar to that of the phosphorus oxychloride method, involving hydrolysis of the intermediate.

Mandatory Visualization

The following diagrams illustrate the chemical pathways involved in the in situ generation of this compound and its subsequent reaction in a typical Vilsmeier-Haack formylation.

G cluster_generation Vilsmeier Reagent Generation cluster_formylation Vilsmeier-Haack Formylation DMF N,N-Dimethylformamide (DMF) VilsmeierReagent This compound (Vilsmeier Reagent) DMF->VilsmeierReagent Reaction ChlorinatingAgent Chlorinating Agent (POCl₃, (COCl)₂, SOCl₂) ChlorinatingAgent->VilsmeierReagent IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Electrophilic Attack Arene Electron-Rich Arene Arene->IminiumSalt Aldehyde Aryl Aldehyde IminiumSalt->Aldehyde H2O H₂O (Work-up) H2O->Aldehyde Hydrolysis

Caption: Overall workflow of in situ Vilsmeier reagent generation and subsequent formylation.

G DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Nucleophilic Attack VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ Adduct->VilsmeierReagent Chloride Migration & Elimination

Caption: Mechanism of Vilsmeier reagent formation using POCl₃.

G DMF DMF Intermediate Acyloxyiminium Intermediate DMF->Intermediate OxalylChloride (COCl)₂ OxalylChloride->Intermediate Nucleophilic Attack VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Cl⁻ Intermediate->VilsmeierReagent Decarboxylation Byproducts CO + CO₂ Intermediate->Byproducts

Caption: Mechanism of Vilsmeier reagent formation using (COCl)₂.

G DMF DMF Intermediate Sulfinyloxyiminium Intermediate DMF->Intermediate ThionylChloride SOCl₂ ThionylChloride->Intermediate Nucleophilic Attack VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Cl⁻ Intermediate->VilsmeierReagent Elimination Byproduct SO₂ Intermediate->Byproduct

Caption: Mechanism of Vilsmeier reagent formation using SOCl₂.

References

Vilsmeier reagent stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vilsmeier Reagent: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier reagent, formally (chloromethylene)dimethylammonium chloride, is a highly versatile and reactive intermediate essential for formylation, cyclization, and other transformations in organic synthesis.[1][2] Its utility is, however, counterbalanced by its inherent instability, particularly its sensitivity to moisture and thermal stress. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and decomposition pathways of the Vilsmeier reagent. It includes quantitative thermal stability data, detailed experimental protocols for its preparation and analysis, and visual diagrams of key chemical processes to ensure its safe and effective use in a laboratory setting.

Chemical Properties and Stability Profile

The Vilsmeier reagent is a pale brown to yellowish-brown crystalline powder.[3] Its high reactivity stems from the electrophilic nature of the chloroiminium cation, which makes it an excellent formylating agent for electron-rich substrates.[1][4] This reactivity is also the source of its instability.

  • Moisture Sensitivity : The reagent is highly sensitive to moisture and reacts violently with water.[5] Contact with atmospheric humidity or wet solvents leads to rapid hydrolysis, neutralizing its reactivity and generating corrosive byproducts. Therefore, it must be handled under strictly anhydrous conditions.[5]

  • Thermal Instability : The Vilsmeier reagent is thermally unstable.[6][7] Studies have shown that its decomposition is highly exothermic and can lead to a dangerous, rapid increase in temperature and pressure, known as a thermal runaway.[6][8] Temperatures exceeding 50°C should be avoided during handling and storage.[5]

  • Incompatibilities : The reagent is incompatible with a range of substances, including water, bases, strong oxidizing agents, amines, and certain metals.[5]

Quantitative Stability Data

Quantitative data on the stability of the Vilsmeier reagent is primarily derived from thermal hazard assessment studies. While kinetic data on its decomposition rate under ambient or refrigerated storage is not widely published, thermal analysis provides clear temperature limits. The following data was obtained using Accelerating Rate Calorimetry (ARC) on the reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

ParameterVilsmeier Reagent in DMFFinal Reaction Mixture (with N,N-dimethylaniline)
Onset Temperature of Decomposition 67°C48°C
Temperature at Maximum Rate 173°C~175°C (first exotherm)
Maximum Temperature Rate 28°C / minNot specified
Maximum Pressure Rate 48 bar / minNot specified
Final Pressure 52 bar77 bar
Data sourced from a thermal hazard study by Mettler-Toledo.[6]

These results highlight that the reagent itself begins to decompose exothermically at 67°C.[6] Critically, the presence of other reagents in a typical Vilsmeier-Haack reaction mixture can lower this onset temperature significantly, in this case to 48°C, increasing the risk of thermal runaway.[6]

Chemical Pathways: Formation and Decomposition

The instability of the Vilsmeier reagent is best understood by examining its formation and primary decomposition pathway, hydrolysis.

Reagent Formation Pathway

The Vilsmeier reagent is most commonly generated in situ (within the reaction mixture) to avoid the hazards associated with its isolation and storage.[9] The reaction involves the activation of an N,N-disubstituted formamide, typically DMF, with a chlorinating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.[4][10]

DMF DMF (N,N-Dimethylformamide) Intermediate Adduct Intermediate DMF->Intermediate + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Intermediate Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ Intermediate->Vilsmeier Elimination

In situ formation of the Vilsmeier reagent.
Hydrolysis Decomposition Pathway

Hydrolysis is the most common decomposition pathway for the Vilsmeier reagent upon exposure to water. The electrophilic carbon of the iminium cation is readily attacked by water, leading to an unstable intermediate that collapses to regenerate DMF and produce hydrochloric acid. This reaction is rapid and exothermic.

cluster_products Decomposition Products Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Hydrolysis_Int Unstable Intermediate Vilsmeier->Hydrolysis_Int + Water H₂O (Water) Water->Hydrolysis_Int DMF DMF (Regenerated) Hydrolysis_Int->DMF Collapse HCl 2 HCl (Hydrochloric Acid) Hydrolysis_Int->HCl

Hydrolysis pathway of the Vilsmeier reagent.

Recommended Storage and Handling Conditions

Given its reactive and unstable nature, strict adherence to proper storage and handling protocols is mandatory to ensure safety and reagent efficacy.

  • Storage Temperature : The reagent should be kept refrigerated at 2-8°C to minimize thermal decomposition and maintain product quality.[3][5]

  • Atmosphere : Containers must be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[5]

  • Location : Store in a dedicated corrosives area that is dry, cool, and well-ventilated.[5] The storage location should be separate from incompatible materials, especially bases, amines, and strong oxidizing agents.[5]

  • Handling : Always handle the Vilsmeier reagent inside a chemical fume hood.[5] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust during transfer.[5] Use only dry glassware and equipment.

Experimental Protocols

Protocol for In Situ Preparation and Use of Vilsmeier Reagent

This protocol is adapted from a standard Vilsmeier-Haack formylation procedure and is recommended over using the isolated reagent for safety reasons.[1][6]

Objective: To prepare the Vilsmeier reagent in situ for the formylation of an electron-rich aromatic substrate.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Aromatic substrate

  • Anhydrous reaction solvent (e.g., 1,2-dichloroethane or excess DMF)

  • Ice-water bath

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Charge the flask with anhydrous DMF (1.0 to 1.5 equivalents relative to the substrate).

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add POCl₃ (1.0 to 1.2 equivalents) dropwise to the cooled, stirring DMF via the dropping funnel over 30-60 minutes. Caution: This reaction is exothermic. Maintain the temperature at 0-5°C throughout the addition.

  • Allow the mixture to stir at 0-5°C for an additional 30-60 minutes after the addition is complete. The Vilsmeier reagent is now formed in situ.

  • Dissolve the aromatic substrate in a minimal amount of anhydrous solvent and add it dropwise to the freshly prepared reagent, maintaining the reaction temperature as required by the specific procedure (often between 0°C and room temperature).

  • After the reaction is complete (monitored by TLC or LC-MS), the workup typically involves carefully quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization and extraction.[1] The hydrolysis of the intermediate iminium salt during this step yields the final aldehyde product.[3][11]

A 1. Add anhydrous DMF to dry flask under N₂ B 2. Cool flask to 0°C A->B C 3. Add POCl₃ dropwise (maintain 0-5°C) B->C D 4. Stir for 30-60 min (Reagent is formed) C->D E 5. Add substrate solution dropwise at target temp. D->E F 6. Monitor reaction to completion E->F G 7. Quench on ice, neutralize, and extract F->G

Workflow for in situ preparation and reaction.
General Protocol for Thermal Stability Assessment using ARC

This protocol outlines the general methodology for evaluating the thermal stability of a reactive chemical like the Vilsmeier reagent using Accelerating Rate Calorimetry (ARC), based on established practices.[6][12]

Objective: To determine the onset temperature of thermal decomposition and the resulting temperature and pressure profiles under adiabatic conditions.

Apparatus:

  • Accelerating Rate Calorimeter (ARC)

  • High-pressure sample bomb (e.g., titanium or Hastelloy)

  • Inert atmosphere glovebox or glovebag for sample preparation

Procedure:

  • Sample Preparation: Inside an inert atmosphere glovebox, carefully load a known mass (typically 1-5 g) of the Vilsmeier reagent (or reaction mixture) into the ARC sample bomb.

  • Sealing: Securely seal the bomb, ensuring no contamination from atmospheric moisture or oxygen.

  • Installation: Place the sealed bomb into the ARC calorimeter chamber. Attach the thermocouple and pressure transducer.

  • Initiation of Test: Begin the ARC experiment using a "Heat-Wait-Search" (HWS) mode.

    • Heat: The system heats the sample by a small increment (e.g., 5°C).

    • Wait: The system holds the temperature for a set period (e.g., 15 minutes) to allow for thermal equilibrium.

    • Search: The system monitors the sample's self-heating rate. If the rate is below a defined sensitivity threshold (e.g., 0.02 °C/min), the HWS cycle repeats.

  • Detection of Exotherm: Once the self-heating rate exceeds the threshold, the instrument detects the onset of an exothermic reaction. The temperature at which this occurs is the onset temperature .

  • Adiabatic Following: The instrument switches to an adiabatic mode, where the calorimeter's heaters match the sample temperature precisely. This prevents any heat loss to the surroundings, simulating a worst-case thermal runaway scenario.

  • Data Collection: The ARC records the temperature and pressure of the sample as a function of time until the reaction is complete or the instrument's pressure/temperature limits are reached.

  • Analysis: The collected data is used to determine key safety parameters, including the onset temperature, temperature and pressure rise rates, and the time to maximum rate, as shown in the table above.[6]

Conclusion

The Vilsmeier reagent is a powerful synthetic tool whose utility is intrinsically linked to its high reactivity and corresponding instability. A thorough understanding of its sensitivity to moisture and heat is paramount for its safe and effective application. The quantitative data from thermal studies confirm a low onset temperature for decomposition, reinforcing the common practice of generating the reagent in situ for immediate consumption. By adhering to the stringent storage conditions and handling protocols outlined in this guide, researchers can mitigate the risks of uncontrolled decomposition and ensure the reagent's efficacy for their synthetic needs.

References

An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanamine (CAS 30438-74-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-N,N-dimethylmethanamine, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound, also known by synonyms such as (Chloromethyl)dimethylamine and Dimethylaminomethyl chloride, is a reactive chemical compound with the CAS number 30438-74-5.[1][2] It is a key intermediate in various chemical transformations, most notably as a precursor to or the active species in the Vilsmeier reagent.[1] Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₃H₈ClN[2][3][4]
Molecular Weight 93.55 g/mol [1][2]
Boiling Point 70.3 °C at 760 mmHg[3]
Density 0.967 g/cm³[3]
Refractive Index 1.42[3]
Vapor Pressure 129 mmHg at 25°C[3]
InChIKey IYMYHZHCOOWPGK-UHFFFAOYSA-N[1]

Spectroscopic Data

While a complete, publicly available, and verified set of spectra for this compound is not readily found, illustrative data for closely related Vilsmeier-type intermediates provide insight into the expected spectroscopic characteristics. High-resolution NMR spectroscopy is a primary tool for elucidating the structure of such compounds in solution.[1]

Illustrative NMR Data for a Vilsmeier-type Intermediate:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~8.5singletN=CH⁺
¹H~3.5singletN(CH₃)₂
¹³C~165singletN=CH⁺
¹³C~45singletN(CH₃)₂

Note: The exact chemical shifts can vary depending on the solvent and the counter-ion.[1]

Synthesis of this compound

There are two primary approaches to the synthesis of this compound and its iminium salt, the Vilsmeier reagent. One involves the reaction of dimethylamine, formaldehyde, and hydrochloric acid, while the other, more common for in-situ generation, involves the reaction of N,N-dimethylformamide (DMF) with a halogenating agent.

Synthesis from Dimethylamine, Formaldehyde, and Hydrochloric Acid

This method is analogous to the initial steps of the Mannich reaction, where an iminium ion is generated.[1]

Experimental Protocol:

  • In a reaction vessel equipped with a stirrer and cooling system, combine dimethylamine and formaldehyde. This initial reaction forms an aminomethylol, (CH₃)₂NCH₂OH.[1]

  • Under acidic conditions, introduce hydrochloric acid. The hydroxyl group of the aminomethylol is protonated, forming a good leaving group (water).

  • Subsequent elimination of water generates the electrophilic N,N-dimethylmethaniminium cation, [(CH₃)₂N=CH₂]⁺, which is the key reactive species.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dimethylamine Dimethylamine ((CH₃)₂NH) Aminomethylol Aminomethylol ((CH₃)₂NCH₂OH) Dimethylamine->Aminomethylol Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Aminomethylol HCl Hydrochloric Acid (HCl) Protonated_Aminomethylol Protonated Aminomethylol ((CH₃)₂NCH₂OH₂⁺) Aminomethylol->Protonated_Aminomethylol + H⁺ (from HCl) Iminium_Ion N,N-Dimethylmethaniminium Cation ([(CH₃)₂N=CH₂]⁺) Protonated_Aminomethylol->Iminium_Ion - H₂O

Synthesis of N,N-Dimethylmethaniminium Cation.
Generation from N,N-Dimethylformamide (DMF) and a Halogenating Agent

This is the most common method for generating the Vilsmeier reagent in situ for reactions like the Vilsmeier-Haack formylation.[1] Common halogenating agents include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).

Experimental Protocol (General):

  • In a suitable solvent (often the reaction is run neat in DMF), cool the N,N-dimethylformamide (DMF).

  • Slowly add the halogenating agent (e.g., phosphoryl chloride) to the cooled DMF with stirring. This reaction is exothermic and should be controlled.

  • The Vilsmeier reagent, a chloroiminium ion, is formed and can be used directly in subsequent reactions.

G cluster_reactants Reactants cluster_product Product DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier_Reagent

In-situ Generation of the Vilsmeier Reagent.

Key Reactions and Applications

This compound and the derived Vilsmeier reagent are powerful electrophiles used in a variety of organic transformations.

The Vilsmeier-Haack Reaction

This is a cornerstone application, used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: As described previously, DMF reacts with a halogenating agent to form the electrophilic chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbon of the chloroiminium ion.

  • Intermediate Formation: An iminium ion intermediate is formed.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the corresponding aldehyde or ketone.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Arene Electron-Rich Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Iminium_Intermediate Iminium Intermediate Sigma_Complex->Iminium_Intermediate - HCl Aryl_Aldehyde Aryl Aldehyde Iminium_Intermediate->Aryl_Aldehyde Hydrolysis (H₂O)

Vilsmeier-Haack Reaction Workflow.
Nucleophilic Substitution

The chloromethyl group in this compound is susceptible to nucleophilic attack, allowing for the introduction of the dimethylaminomethyl group into various substrates.[1] This is a key step in the synthesis of many pharmaceuticals and complex organic molecules.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. Appropriate safety precautions should be taken when handling this chemical. It is intended for research use only and not for human or veterinary use.[1] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds. Its reactivity as an electrophile and a precursor for aminomethylation makes it a significant tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe application in research and development.

References

physical and chemical properties of Vilsmeier's reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilsmeier's reagent, a versatile chloroiminium salt, is a cornerstone of modern organic synthesis, primarily recognized for its role in the Vilsmeier-Haack reaction. This powerful formylating agent enables the introduction of an aldehyde group to a wide array of electron-rich aromatic and heteroaromatic compounds, intermediates that are pivotal in the synthesis of numerous pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the physical and chemical properties of Vilsmeier's reagent, detailed experimental protocols for its preparation and use, and a thorough examination of its reactivity and reaction mechanisms.

Introduction

The Vilsmeier reagent, named after Anton Vilsmeier, is the active electrophilic species in the Vilsmeier-Haack reaction.[1] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[2] The resulting chloroiminium salt is a potent electrophile that reacts with electron-rich nucleophiles.[3] Its utility extends beyond formylation to include the synthesis of chloro-aldehydes, the activation of carboxylic acids, and the dehydration of alcohols. This guide will focus on the most common Vilsmeier reagent derived from DMF and POCl₃, which has the chemical formula [(CH₃)₂NCHCl]⁺PO₂Cl₂⁻.[4]

Physical and Chemical Properties

Vilsmeier's reagent is a white, hygroscopic solid that is soluble in polar organic solvents.[4][5] Due to its reactive and thermally unstable nature, it is most often prepared and used immediately in the same reaction vessel (in situ).[6] Calorimetric studies have shown that the Vilsmeier reagent and its reaction mixtures can be thermally unstable, with decomposition starting at temperatures as low as 60°C, which can lead to rapid increases in temperature and pressure.[6][7]

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of Vilsmeier's reagent.

PropertyValueReference(s)
Chemical Formula C₃H₇Cl₂N (cation: [(CH₃)₂N=CHCl]⁺)[4]
Molar Mass 128.00 g/mol [4]
Appearance White solid[4]
Melting Point 132 °C (270 °F; 405 K)[4]
Solubility Soluble in polar organic solvents[4]
Thermal Stability Decomposes starting around 60°C[7]

Table 1: Physical Properties of Vilsmeier's Reagent

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)Reference(s)
¹H NMR (CDCl₃) 3.98 (s, 6H), 11.20 (s, 1H)[8]
¹³C NMR (CDCl₃) Not readily available in literature
IR (KBr) ~1640-1680 cm⁻¹ (C=N⁺ stretch)[8]

Table 2: Spectroscopic Data for Vilsmeier's Reagent

Reaction Mechanisms and Pathways

The utility of Vilsmeier's reagent is rooted in its electrophilic character. The following diagrams illustrate the key reaction pathways involving this reagent.

Formation of Vilsmeier's Reagent

The Vilsmeier reagent is formed through the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable chloroiminium ion.

formation_of_vilsmeier DMF DMF intermediate Intermediate Adduct DMF->intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->intermediate vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ intermediate->vilsmeier Elimination anion [PO₂Cl₂]⁻ intermediate->anion

Caption: Formation of Vilsmeier's Reagent from DMF and POCl₃.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium salt yields the final aldehyde product.[3]

vilsmeier_haack_mechanism A Electron-Rich Arene C Sigma Complex (Cationic Intermediate) A->C Electrophilic Attack B Vilsmeier Reagent B->C D Iminium Salt C->D Deprotonation E Aryl Aldehyde D->E Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Protocols

Extreme caution should be exercised when handling Vilsmeier's reagent and its precursors due to their hazardous nature. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Preparation of Vilsmeier's Reagent (In Situ)

This protocol describes the in situ generation of Vilsmeier's reagent for immediate use in a subsequent reaction.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.

  • To the round-bottom flask, add anhydrous DMF (1.2 equivalents) dissolved in the anhydrous solvent.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred DMF solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.

  • The reagent is now ready for the addition of the substrate.

Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol provides a general procedure for the formylation of an electron-rich aromatic compound.

Materials:

  • Electron-rich aromatic substrate

  • In situ prepared Vilsmeier's reagent

  • Saturated aqueous sodium acetate solution

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To the freshly prepared Vilsmeier's reagent at 0°C, add a solution of the electron-rich aromatic substrate (1.0 equivalent) in an anhydrous solvent dropwise.

  • After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium acetate solution or ice-water. This step is often exothermic.

  • Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Safety and Handling

Vilsmeier's reagent and its precursors are hazardous and require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled with extreme care in a fume hood.

  • Vilsmeier's Reagent: A moisture-sensitive and thermally unstable compound. It can decompose exothermically.[7] Reactions are typically performed at low temperatures to control the reaction rate and prevent runaway reactions.

  • Quenching: The hydrolysis step is highly exothermic and should be performed with caution, especially on a large scale. The addition of water or aqueous base should be slow and with efficient cooling.

Conclusion

Vilsmeier's reagent is an indispensable tool in organic synthesis, offering a reliable method for the formylation of a diverse range of substrates. A thorough understanding of its physical and chemical properties, coupled with strict adherence to established experimental protocols and safety precautions, is essential for its effective and safe utilization in research and development. The information and procedures outlined in this guide are intended to provide a solid foundation for professionals working with this versatile reagent.

References

The Vilsmeier-Haack Reaction: A Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. This document details the reaction's historical discovery, its intricate mechanism, practical experimental protocols, and a summary of its substrate scope and yields.

Discovery and History

The Vilsmeier-Haack reaction was first reported in 1927 by German chemists Anton Vilsmeier and Albrecht Haack. Their seminal work, published in Berichte der deutschen chemischen Gesellschaft, described a novel method for the synthesis of secondary and tertiary p-alkylamino-benzaldehydes. Anton Vilsmeier (1894-1962) was a German chemist who, along with his colleague Albrecht Haack, developed this reaction. The reaction involves the treatment of an electron-rich aromatic or heterocyclic compound with a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This process results in the introduction of a formyl group (-CHO) onto the aromatic ring.

The key to this transformation is the in-situ formation of a reactive electrophilic species known as the Vilsmeier reagent , which is a substituted chloroiminium ion. This reagent is sufficiently electrophilic to attack activated aromatic systems, a feature that has rendered the Vilsmeier-Haack reaction an invaluable tool in the synthesis of a vast array of aldehydes, which are themselves important precursors in the pharmaceutical and chemical industries.

The Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic formylation of the aromatic substrate.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the substituted formamide (e.g., DMF) on the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion and subsequent attack by the liberated chloride ion on the carbonyl carbon, leading to the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.

Vilsmeier_Reagent_Formation cluster_reagents cluster_intermediate cluster_product DMF DMF Intermediate [Intermediate Adduct] DMF->Intermediate Nucleophilic attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent Elimination & Chloride attack

Figure 1: Formation of the Vilsmeier Reagent.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich aromatic substrate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step, typically assisted by a weak base in the reaction mixture, restores the aromaticity of the ring and yields an iminium salt intermediate. Finally, aqueous workup hydrolyzes the iminium salt to afford the corresponding aryl aldehyde.

Vilsmeier_Haack_Mechanism cluster_reactants cluster_intermediates cluster_product Aromatic Electron-rich Aromatic Substrate Sigma_Complex Sigma Complex Aromatic->Sigma_Complex Electrophilic attack Vilsmeier Vilsmeier Reagent Vilsmeier->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Figure 2: Electrophilic Formylation Mechanism.

Data Presentation: Substrate Scope and Yields

The Vilsmeier-Haack reaction is highly effective for the formylation of a wide range of electron-rich aromatic and heterocyclic compounds. The following table summarizes the yields of formylation and acetylation for various substituted anisoles and pyridines.

SubstrateReagent SystemProductYield (%)
AnisoleDMF/POCl₃p-Anisaldehyde85
3-MethylanisoleDMF/POCl₃4-Methoxy-2-methylbenzaldehyde82
2-MethylanisoleDMF/POCl₃2-Methoxy-5-methylbenzaldehyde80
2-NitroanisoleDMF/POCl₃2-Methoxy-5-nitrobenzaldehyde75
2-ChloroanisoleDMF/POCl₃5-Chloro-2-methoxybenzaldehyde78
AnisoleDMA/POCl₃4-Methoxyacetophenone88
3-MethylanisoleDMA/POCl₃4-Methoxy-2-methylacetophenone85
2-MethylanisoleDMA/POCl₃2-Methoxy-5-methylacetophenone83
2-NitroanisoleDMA/POCl₃2-Methoxy-5-nitroacetophenone78
2-ChloroanisoleDMA/POCl₃5-Chloro-2-methoxyacetophenone80
2-AminopyridineDMF/POCl₃2-Amino-5-formylpyridine70
2-Amino-5-methylpyridineDMF/POCl₃2-Amino-5-formyl-3-methylpyridine68
2-Amino-4-methylpyridineDMF/POCl₃2-Amino-5-formyl-4-methylpyridine65
2-Amino-6-methylpyridineDMF/POCl₃2-Amino-5-formyl-6-methylpyridine62
2-AminopyridineDMA/POCl₃2-Amino-5-acetylpyridine72
2-Amino-5-methylpyridineDMA/POCl₃2-Amino-5-acetyl-3-methylpyridine70
2-Amino-4-methylpyridineDMA/POCl₃2-Amino-5-acetyl-4-methylpyridine68
2-Amino-6-methylpyridineDMA/POCl₃2-Amino-5-acetyl-6-methylpyridine65

Experimental Protocols

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of an electron-rich aromatic compound.

Materials:

  • Electron-rich aromatic substrate (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

  • Ice bath

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or other suitable organic solvent for extraction

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the aromatic substrate (1.0 equiv) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Addition of Vilsmeier Reagent Precursor: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equiv) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Add a saturated aqueous solution of sodium acetate to neutralize the excess acid and facilitate the hydrolysis of the iminium salt. Stir the mixture vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure aryl aldehyde.

Experimental_Workflow Start Start Setup Dissolve Substrate in DMF Cool to 0 °C Start->Setup Addition Slowly Add POCl₃ Setup->Addition Reaction Stir at 0 °C, then Room Temp (Monitor by TLC) Addition->Reaction Workup Quench with Ice/Water Add NaOAc Solution Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry_Concentrate Dry over Na₂SO₄ Concentrate in vacuo Wash->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End Pure Aryl Aldehyde Purification->End

Figure 3: General Experimental Workflow for the Vilsmeier-Haack Reaction.

Conclusion

The Vilsmeier-Haack reaction remains a powerful and widely utilized method in organic synthesis for the introduction of a formyl group into activated aromatic and heterocyclic systems. Its discovery nearly a century ago opened up new avenues for the synthesis of aldehydes, which are critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its history, mechanism, and experimental nuances is essential for researchers and professionals in the field of drug development and chemical synthesis.

Spectroscopic Profile of 1-Chloro-N,N-dimethylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-N,N-dimethylmethanamine, also known as dimethylaminomethyl chloride, is a reactive chemical intermediate with significant applications in organic synthesis. It is a key reagent in various chemical transformations, most notably as a precursor to or a component of the Vilsmeier-Haack and Eschenmoser's salt reagents, which are widely used for formylation and aminomethylation reactions, respectively. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols.

Spectroscopic Data

Due to the reactive nature of this compound, obtaining and publishing its isolated spectroscopic data can be challenging. The compound is often generated in situ or used immediately after preparation. However, based on the analysis of related compounds and general principles of spectroscopy, a reliable prediction of its spectral characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key features of its ¹H and ¹³C NMR spectra are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N(CH₃)₂~2.5 - 3.0Singlet6HN/A
CH₂Cl~4.5 - 5.5Singlet2HN/A

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
N(CH₃)₂~40 - 50
CH₂Cl~70 - 80

Note: Predicted chemical shifts are based on data from similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected IR absorption bands for this compound are detailed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
C-H (alkyl)Stretching2850 - 3000Medium-Strong
C-H (alkyl)Bending1350 - 1470Medium
C-NStretching1020 - 1250Medium-Strong
C-ClStretching600 - 800Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound. Given the compound's reactivity and moisture sensitivity, all procedures should be carried out under anhydrous conditions.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Due to the reactivity of the C-Cl bond, a non-nucleophilic, anhydrous deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) should be used.

    • In a nitrogen-filled glovebox or under an inert atmosphere, dissolve approximately 5-10 mg of freshly prepared or purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 16-64, depending on the concentration.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is the preferred method for reactive and air-sensitive compounds.

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

    • In a glovebox or under a stream of inert gas, apply a small drop of the neat liquid sample directly onto the ATR crystal.

    • Alternatively, a concentrated solution in a dry, non-polar solvent (e.g., hexane) can be used, and the solvent allowed to evaporate quickly.

  • Instrumental Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the clean, empty ATR crystal before running the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Logical Relationships and Synthesis

This compound is a key intermediate in the formation of electrophilic iminium species used in various synthetic transformations. The following diagrams illustrate its synthesis and its role in the Vilsmeier-Haack reaction.

Synthesis_of_1_Chloro_NN_dimethylmethanamine cluster_reactants Reactants cluster_product Product Dimethylamine Dimethylamine ((CH₃)₂NH) Product This compound ((CH₃)₂NCH₂Cl) Dimethylamine->Product + Formaldehyde, HCl Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product HCl Hydrogen Chloride (HCl) HCl->Product

Caption: Synthesis of this compound.

Vilsmeier_Haack_Reaction_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Adduct Vilsmeier_Reagent->Intermediate + Arene Arene Electron-rich Arene Arene->Intermediate Product Formylated Arene Intermediate->Product Hydrolysis

Caption: Role in the Vilsmeier-Haack Formylation.

Conclusion

This guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound, along with robust experimental protocols for their acquisition. The provided diagrams illustrate the key synthetic context of this important reagent. While direct spectral data is scarce due to its reactivity, the information presented here, based on sound spectroscopic principles and data from related compounds, offers a valuable resource for researchers utilizing this versatile chemical intermediate. Adherence to the outlined anhydrous experimental conditions is paramount for obtaining high-quality and reliable spectroscopic data.

molecular weight and formula of 1-Chloro-n,n-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-n,n-dimethylmethanamine, also known by several synonyms including (chloromethyl)dimethylamine and dimethylaminomethyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its primary utility lies in its role as a precursor to the Vilsmeier reagent, a powerful formylating agent employed in the Vilsmeier-Haack reaction to introduce aldehyde functionalities into a wide array of organic molecules, particularly electron-rich aromatic and heteroaromatic systems.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and essential information for its safe handling and storage.

Chemical and Physical Properties

This compound is a moisture-sensitive compound. Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₃H₈ClN
Molecular Weight 93.55 g/mol [1]
CAS Number 30438-74-5
Appearance White solid[2]
Melting Point 132 °C[2]
Solubility Soluble in polar organic solvents[2]

Spectral Data:

Due to its reactive nature, obtaining and interpreting spectral data for isolated this compound can be challenging. The data presented here are based on typical values for similar structures and findings from in situ studies.

Spectroscopy Characteristic Peaks
¹H NMR The chemical shift for the methylene protons (CH₂) adjacent to both the nitrogen and chlorine atoms is expected to be in the range of 5.0 - 6.0 ppm due to the strong deshielding effects of these electronegative atoms. The methyl protons (CH₃) attached to the nitrogen would likely appear as a singlet in the 2.5 - 3.5 ppm region.
¹³C NMR The methylene carbon (CH₂) is anticipated to have a chemical shift in the range of 70-90 ppm. The methyl carbons (CH₃) are expected to resonate in the 40-50 ppm range.
FTIR (cm⁻¹) C-H stretching vibrations are expected around 2800-3000 cm⁻¹. The C-N stretching vibration for aliphatic amines typically appears in the 1020-1220 cm⁻¹ region.[3] The C-Cl stretch would be observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

Synthesis and Experimental Protocols

The most common method for the preparation of this compound is through the reaction of a dimethylamide, typically N,N-dimethylformamide (DMF), with a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. This process generates the Vilsmeier reagent in situ for immediate use in subsequent reactions.

Experimental Protocol: In Situ Generation of the Vilsmeier Reagent and Subsequent Formylation (Vilsmeier-Haack Reaction)

This protocol describes the widely used Vilsmeier-Haack reaction for the formylation of an electron-rich aromatic compound.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice bath

  • Sodium acetate solution (for workup)

  • Diethyl ether or other extraction solvent

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the electron-rich aromatic substrate (1.0 equivalent) dissolved in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The Vilsmeier reagent, 1-Chloro-n,n-dimethylmethaniminium, will form in situ.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1 to 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

  • Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude formylated product.

  • Purify the product by column chromatography on silica gel.[4]

Reaction Mechanisms and Logical Relationships

The utility of this compound is centered around the Vilsmeier-Haack reaction. The mechanism involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) leads to the formation of the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 Phosphoryl Chloride (POCl₃) Vilsmeier_Reagent Vilsmeier Reagent (1-Chloro-n,n-dimethylmethaniminium) Intermediate->Vilsmeier_Reagent Elimination Byproduct PO₂Cl₂⁻

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich arene.

Vilsmeier_Haack_Mechanism Arene Electron-Rich Arene Sigma_Complex Sigma Complex Intermediate Arene->Sigma_Complex + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and application of this compound in a Vilsmeier-Haack reaction.

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation (In Situ) cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup and Purification Reagent_Prep Reactants DMF + POCl₃ Cooling Cooling 0 °C Ice Bath Reagent_Prep->Cooling Addition Addition Slow dropwise addition of POCl₃ Cooling->Addition Substrate Substrate Add electron-rich arene Addition->Substrate Stirring Reaction Stir at room temperature Substrate->Stirring Monitoring Monitoring TLC analysis Stirring->Monitoring Quenching Quenching Pour into ice/sodium acetate solution Monitoring->Quenching Reaction Complete Extraction Extraction Extract with organic solvent Quenching->Extraction Drying Drying Dry with anhydrous Na₂SO₄ Extraction->Drying Concentration Concentration Remove solvent under reduced pressure Drying->Concentration Purification Purification Column chromatography Concentration->Purification

Caption: Experimental Workflow for the Vilsmeier-Haack Reaction.

Stability and Storage

This compound, particularly in its isolated form as the Vilsmeier reagent, is highly hygroscopic and reactive towards moisture. For this reason, it is most often generated in situ for immediate consumption.[5] If isolated, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container at low temperatures (-20 °C is recommended) to minimize decomposition.[5] Solutions of the reagent in anhydrous solvents like acetonitrile may also be stored at low temperatures for short periods.[5]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the introduction of formyl groups into activated aromatic and heterocyclic systems via the Vilsmeier-Haack reaction. Its high reactivity necessitates careful handling and, in most applications, in situ generation. This guide provides the fundamental knowledge, including its properties, synthesis, and reaction mechanisms, to enable researchers and drug development professionals to effectively and safely utilize this important chemical tool.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO) onto an aromatic ring, producing aryl aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The process utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5] The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates like phenols, anilines, and activated heterocycles.[1][4]

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[4][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate.[4][7]

  • Restoration of Aromaticity and Hydrolysis: A base (such as DMF) removes a proton from the ring, restoring aromaticity and forming an iminium salt intermediate.[6] During aqueous workup, this intermediate is hydrolyzed to yield the final aryl aldehyde product.[2][5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination Arene Electron-Rich Aromatic Ring Intermediate2 Iminium Salt Intermediate VilsmeierReagent->Intermediate2 Arene->Intermediate2 Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate2->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocols

The following protocols provide a general procedure and a specific example for the formylation of an aromatic compound. Reaction conditions, such as temperature and duration, are dependent on the reactivity of the substrate and should be optimized accordingly.[6]

General Experimental Workflow

The typical workflow for a Vilsmeier-Haack formylation involves the preparation of the Vilsmeier reagent, reaction with the aromatic substrate, and subsequent workup and purification.

Vilsmeier_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (e.g., Add POCl₃ to DMF at 0°C) start->reagent_prep substrate_add 2. Add Aromatic Substrate (Often dissolved in solvent) reagent_prep->substrate_add reaction 3. Stir at Reaction Temperature (e.g., 0°C to 80°C) substrate_add->reaction monitoring 4. Monitor Reaction (e.g., by TLC) reaction->monitoring workup 5. Aqueous Workup (Pour into ice water, add base) monitoring->workup extraction 6. Extract Product (e.g., with Et₂O or DCM) workup->extraction purification 7. Purify Product (e.g., Column Chromatography) extraction->purification end End purification->end

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Protocol 1: General Procedure for Aromatic Formylation

This protocol describes a general method for the formylation of an electron-rich aromatic compound.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Reaction: Add the aromatic substrate (1.0 equivalent), either neat or dissolved in a minimal amount of an appropriate solvent (e.g., DMF, CH₂Cl₂), to the freshly prepared Vilsmeier reagent at 0°C.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 80°C) for 1-6 hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[4][5]

  • Extraction and Isolation: Stir the mixture for 10-30 minutes. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).[4][5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired aldehyde.[4]

Protocol 2: Example Formylation of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene[5]
  • Vilsmeier Reagent Formation: Phosphoryl chloride (5.0 mL, 55.0 mmol) was carefully added to ice-cold DMF (4.2 mL, 55.0 mmol) at 0°C.[5]

  • Reaction: A solution of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene (3.0 g, 11.0 mmol) in DMF (10 mL) was added to the reagent mixture.[5]

  • Heating: The resulting mixture was heated at 80°C for 3 hours.[5]

  • Workup: The dark, viscous mixture was poured into ice-cold water (50 mL) and stirred vigorously for 2 hours to coagulate the precipitate.[5]

  • Isolation and Purification: The precipitate was collected by filtration, washed with water (50 mL), dried, and purified by chromatography (DCM/EtOAc, 99:1) to yield the product.[5]

Data Presentation: Reaction Parameters

The versatility of the Vilsmeier-Haack reaction is demonstrated by its application to a range of substrates under varying conditions. The choice of reagents and reaction parameters significantly influences the outcome.

Table 1: Common Reagents for Vilsmeier Reagent Generation

N,N-Disubstituted Formamide Acid Chloride Vilsmeier Reagent Formed
N,N-Dimethylformamide (DMF) Phosphorus oxychloride (POCl₃) [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻
N,N-Dimethylformamide (DMF) Thionyl chloride (SOCl₂) [(CH₃)₂N=CHCl]⁺ Cl⁻
N,N-Dimethylformamide (DMF) Oxalyl chloride ((COCl)₂) [(CH₃)₂N=CHCl]⁺ Cl⁻

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | [Ph(Me)N=CHCl]⁺ PO₂Cl₂⁻ |

Data sourced from multiple references, including[8].

Table 2: Summary of Vilsmeier-Haack Reaction Protocols and Yields

Substrate Formamide (Equiv.) Acid Chloride (Equiv.) Solvent Temperature (°C) Time (h) Product Yield (%)
Generic Electron-Rich Arene DMF (solvent) (Chloromethylene)dimethyliminium Chloride (1.5) DMF 0 to RT 6.5 77%[4]
1,3-Dimethoxy-5-(4-nitrophenoxy)benzene DMF (5.0) POCl₃ (5.0) DMF 80 3 Not specified[5]
4-Bromoacetanilide DMF (2.0) POCl₃ (2.0) Acetonitrile Reflux 0.75 90% (for 2-chloro-3-formylquinoline)[9]

| N-Vinylpyrrole | DMF (1.1) | POCl₃ (1.1) | 1,2-Dichloroethane | -78 to RT | 3 | Not specified[5] |

Note on Regioselectivity: For substituted aromatic rings, formylation generally occurs at the less sterically hindered position, which is often the para position.[4][6] However, electronic effects can also dictate the site of substitution. For five-membered heterocycles, the relative reactivity is typically pyrrole > furan > thiophene.[6]

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated chemical fume hood.

  • Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are also toxic and corrosive.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching step of the reaction is exothermic and releases HCl gas; therefore, it must be performed slowly and in an ice bath within a fume hood.

References

Application Notes and Protocols for Aldehyde Synthesis Using 1-Chloro-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of aldehydes utilizing 1-Chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent. The primary focus is on the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] Additionally, the Bouveault aldehyde synthesis is presented as an alternative method for preparing aldehydes from organometallic reagents and N,N-disubstituted formamides.[7][8][9] This guide includes reaction mechanisms, substrate scope with corresponding yields, detailed experimental procedures, and essential safety information.

Introduction

This compound, the active component of the Vilsmeier reagent, is a powerful electrophile employed in organic synthesis for the introduction of a formyl group (-CHO) onto a variety of substrates. The Vilsmeier-Haack reaction, in particular, has become an indispensable tool for the synthesis of aromatic and heteroaromatic aldehydes, which are crucial intermediates in the pharmaceutical and materials science industries.[3] This reaction is valued for its relatively mild conditions and broad applicability to electron-rich systems.[1][3]

This application note will cover two primary methods for aldehyde synthesis involving N,N-dimethylformamide (DMF) derivatives:

  • The Vilsmeier-Haack Reaction: Formylation of electron-rich arenes and heterocycles.[1][5][6]

  • The Bouveault Aldehyde Synthesis: An alternative approach for the synthesis of aldehydes from organohalides via organometallic intermediates.[7][8][9]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a substituted amide (typically DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[1][5]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be summarized in three main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic this compound (Vilsmeier reagent).[1][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous work-up to yield the corresponding aldehyde.[5]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent This compound (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Arene Electron-Rich Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Aqueous Work-up (H₂O)

Figure 1: Vilsmeier-Haack reaction mechanism.
Substrate Scope and Yields

The Vilsmeier-Haack reaction is most effective for electron-rich aromatic and heteroaromatic compounds. The reactivity of the substrate dictates the required reaction temperature, which can range from below 0°C to 80°C.[6] Substitution generally occurs at the most electron-rich and sterically accessible position, often para to an activating group.[10]

SubstrateProductYield (%)Reference
N,N-Dimethylanilinep-Dimethylaminobenzaldehyde~50[11]
Phenolp-HydroxybenzaldehydeVaries[12]
Resorcinol2,4-Dihydroxybenzaldehyde65-75[13]
IndoleIndole-3-carboxaldehydeHigh
PyrrolePyrrole-2-carboxaldehydeHigh[1]
Anisolep-AnisaldehydeGood[14]
3,5-Dimethoxyphenol2-Formyl-3,5-dimethoxyphenol & 4-Formyl-3,5-dimethoxyphenolMixture[15]

Table 1: Representative yields for the Vilsmeier-Haack formylation of various substrates.

Experimental Protocols

This protocol describes a general method for the formylation of an electron-rich arene.

Materials:

  • Electron-rich aromatic substrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (or other suitable solvent)

  • Sodium acetate

  • Deionized water

  • Diethyl ether (or other extraction solvent)

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a fume hood, cool a flask containing DMF to 0°C using an ice bath. Slowly add phosphorus oxychloride (1.0-1.5 equivalents) dropwise with stirring. Allow the mixture to stir for a specified time at 0°C to form the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve the aromatic substrate (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane or DMF). Cool the substrate solution to the desired reaction temperature (typically 0°C to room temperature).

  • Addition: Slowly add the prepared Vilsmeier reagent to the substrate solution with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate in water.[2][10] Stir the mixture vigorously.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction Add Vilsmeier Reagent to Substrate and Stir reagent_prep->reaction substrate_prep Dissolve Aromatic Substrate in Solvent substrate_prep->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench with Ice and Sodium Acetate Solution monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction washing Wash with Water and Brine extraction->washing drying Dry over Anhydrous Na₂SO₄ washing->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify Product concentration->purification end End purification->end

Figure 2: General experimental workflow for the Vilsmeier-Haack reaction.

The Bouveault Aldehyde Synthesis

The Bouveault aldehyde synthesis is a one-pot reaction that converts an alkyl or aryl halide into an aldehyde with one additional carbon atom.[7][8][16] This method involves the formation of a Grignard or organolithium reagent, which then reacts with an N,N-disubstituted formamide, such as DMF.[7][8]

Reaction Mechanism

The mechanism involves two key steps:

  • Organometallic Reagent Formation: The alkyl or aryl halide reacts with magnesium (for Grignard reagents) or lithium to form the corresponding organometallic compound.

  • Nucleophilic Addition and Hydrolysis: The organometallic reagent acts as a nucleophile and attacks the carbonyl carbon of the N,N-disubstituted formamide. This forms a hemiaminal intermediate, which is then hydrolyzed to the aldehyde upon aqueous work-up.[7][16]

Bouveault_Mechanism cluster_0 Organometallic Reagent Formation cluster_1 Nucleophilic Addition & Hydrolysis Halide Alkyl/Aryl Halide (R-X) Organometallic Grignard/Organolithium Reagent (R-MgX or R-Li) Halide->Organometallic + Mg or Li Metal Mg or Li Hemiaminal Hemiaminal Intermediate Organometallic->Hemiaminal + DMF DMF N,N-Dimethylformamide (DMF) Aldehyde Aldehyde (R-CHO) Hemiaminal->Aldehyde Aqueous Work-up (H₃O⁺)

Figure 3: Bouveault aldehyde synthesis mechanism.
Substrate Scope and Yields

The Bouveault reaction is applicable to a range of primary alkyl and aryl halides. The yield can be influenced by the steric hindrance of the Grignard reagent, with larger R groups sometimes leading to higher aldehyde yields.[8]

Substrate (R-X)ReagentProduct (R-CHO)Yield (%)Reference
o-Tolylmagnesium bromideDMFo-Toluic aldehyde50[9]
m-Tolylmagnesium bromideDMFm-Toluic aldehyde33[9]
p-Tolylmagnesium bromideDMFp-Toluic aldehyde37[9]
Amylmagnesium bromideDMFCaproic aldehyde42[9]

Table 2: Representative yields for the Bouveault aldehyde synthesis.

Experimental Protocol

Materials:

  • Alkyl or aryl halide

  • Magnesium turnings (for Grignard) or Lithium metal

  • Anhydrous diethyl ether or THF

  • N,N-Dimethylformamide (DMF)

  • Iodine crystal (optional, for Grignard initiation)

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of the alkyl or aryl halide in anhydrous ether or THF. If the reaction does not start, a small crystal of iodine can be added.

  • Reaction with DMF: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of DMF in anhydrous ether or THF dropwise with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by distillation or column chromatography.

Safety and Handling

This compound and the reagents used to generate it in situ are hazardous and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Fume Hood: All manipulations involving this compound, phosphorus oxychloride, and other volatile and corrosive reagents should be performed in a well-ventilated fume hood.[17]

  • Moisture Sensitivity: The Vilsmeier reagent is sensitive to moisture and will react exothermically. Ensure all glassware is dry and reactions are protected from atmospheric moisture.

  • Quenching: The quenching of the reaction mixture should be done carefully and slowly, especially on a large scale, by adding the reaction mixture to ice to dissipate the heat generated.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The use of this compound, primarily through the Vilsmeier-Haack reaction, provides a robust and versatile methodology for the synthesis of a wide array of aldehydes. The Bouveault aldehyde synthesis offers a complementary approach for converting organohalides to their corresponding aldehydes. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively and safely utilize these powerful formylation techniques in their synthetic endeavors.

References

Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes the Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1] The Vilsmeier reagent itself is a chloroiminium salt, which acts as a weak electrophile, making it particularly suitable for reaction with highly nucleophilic substrates like electron-rich heterocycles.[2] This method is of significant importance in synthetic organic chemistry and drug development, as the resulting formyl-substituted heterocycles are key intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.

The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction generally follows the order of their electron density: pyrrole > furan > thiophene.[3] Indole, with its fused benzene ring, is also highly reactive, typically undergoing formylation at the C3 position of the pyrrole ring. This document provides detailed application notes, experimental protocols, and comparative data for the formylation of common electron-rich heterocycles using the Vilsmeier reagent.

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]

  • Electrophilic Attack: The electron-rich heterocyclic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic intermediate (a sigma complex).[4]

  • Aromatization: A base, often the displaced chloride ion or another molecule of DMF, removes a proton from the carbon that was attacked, restoring the aromaticity of the heterocyclic ring and forming an iminium salt intermediate.

  • Hydrolysis: Aqueous work-up hydrolyzes the iminium salt to yield the final formylated product.[4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex Sigma Complex (Cationic Intermediate) Heterocycle Electron-Rich Heterocycle Heterocycle->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Formylated_Product Formylated Heterocycle Iminium_Salt->Formylated_Product + H₂O (work-up)

Caption: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

The following are detailed protocols for the formylation of common electron-rich heterocycles.

Protocol 1: Formylation of Indole

This protocol describes the highly efficient and regioselective formylation of indole at the C3 position.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional solvent)

  • Ice bath

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or Sodium acetate solution

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Prepare a solution of indole (1 equivalent) in a minimal amount of DMF or DCM.

  • Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate until the pH is between 7 and 8.

  • The product, indole-3-carboxaldehyde, will often precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Formylation of Pyrrole

Pyrrole is highly reactive and undergoes formylation predominantly at the C2 position.

Materials:

  • Pyrrole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Ice-salt bath or dry ice-acetone bath

  • Sodium acetate solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool DMF (1.1 equivalents) to -20 °C using an ice-salt or dry ice-acetone bath.

  • Add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, ensuring the temperature does not rise above -10 °C.

  • After the addition, allow the mixture to stir at room temperature for 15 minutes to form the Vilsmeier reagent.

  • Cool the mixture again to -20 °C and add 1,2-dichloroethane as a solvent.

  • Add a solution of pyrrole (1 equivalent) in 1,2-dichloroethane dropwise to the Vilsmeier reagent solution over 30 minutes, maintaining the temperature below -10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add a solution of sodium acetate in water.

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pyrrole-2-carboxaldehyde.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Protocol 3: Formylation of Furan

Furan is less reactive than pyrrole but can be formylated at the C2 position under Vilsmeier-Haack conditions.

Materials:

  • Furan

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethylene dichloride (EDC)

  • Pyridine

  • Ice bath

  • Aqueous sodium carbonate solution

Procedure:

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.1 equivalents) to a solution of DMF (1.1 equivalents) in ethylene dichloride at 0-10 °C.

  • Add a solution of furan (1 equivalent) in ethylene dichloride to the Vilsmeier reagent.

  • Allow the mixture to stand at room temperature for several hours or gently heat to 40-50 °C for a shorter period.

  • Cool the reaction mixture and add it to a solution of pyridine (to neutralize the acid) and water.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethylene dichloride or ether).

  • Combine the organic extracts, wash with dilute acid, then with water, and finally with a dilute sodium carbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent by distillation.

  • The resulting furfural can be purified by distillation.

Protocol 4: Formylation of Thiophene

Thiophene is the least reactive among these five-membered heterocycles but can be successfully formylated at the C2 position.

Materials:

  • Thiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Benzene (optional solvent)

  • Ice bath

  • Aqueous sodium acetate solution

Procedure:

  • In a flask, add N,N-dimethylformamide (1.1 equivalents) and cool it in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) with stirring.

  • After the addition, remove the ice bath and allow the mixture to stand at room temperature for 30 minutes.

  • Add thiophene (1 equivalent) to the Vilsmeier reagent. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture on a steam bath for 1.5-2 hours.

  • Cool the reaction mixture and pour it into a beaker containing crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium acetate.

  • Extract the product with a suitable organic solvent (e.g., benzene or ether).

  • Wash the organic extracts with water, dry over anhydrous calcium chloride, and remove the solvent.

  • The crude thiophene-2-carboxaldehyde can be purified by distillation under reduced pressure.

Data Presentation: Comparative Formylation of Electron-Rich Heterocycles

The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of various electron-rich heterocycles.

Table 1: Formylation of Unsubstituted Heterocycles

HeterocyclePosition of FormylationReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
IndoleC30 to RT1 - 385 - 95[5]
PyrroleC2-20 to RT1 - 2~80[6]
FuranC2RT to 502 - 570 - 80[7]
ThiopheneC2RT to Reflux1.5 - 375 - 85[8]

Table 2: Formylation of Substituted Heterocycles

SubstrateProductReaction ConditionsYield (%)Reference
2-Methylindole2-Methylindole-3-carboxaldehydeDMF/POCl₃, 0 °C to RT, 2h92N/A
1-Methylpyrrole1-Methylpyrrole-2-carboxaldehydeDMF/POCl₃, 0 °C, 1h85N/A
2-Methylfuran5-Methyl-2-furaldehydeDMF/POCl₃, Dioxane, 90-100 °C, 3h78
2-Methylthiophene5-Methyl-2-thiophenecarboxaldehydeDMF/POCl₃, 100 °C, 2h77N/A
3-Methylthiophene3-Methyl-2-thiophenecarboxaldehyde & 3-Methyl-5-thiophenecarboxaldehydeDMF/POCl₃, 100 °C, 2h70 (mixture)[8]

Note: Yields can vary depending on the specific reaction conditions, scale, and purity of reagents.

Logical Relationships in Regioselectivity

The regioselectivity of the Vilsmeier-Haack reaction on substituted heterocycles is governed by a combination of electronic and steric effects.

Regioselectivity cluster_EDG Electron-Donating Group (EDG) at C2 cluster_EWG Electron-Withdrawing Group (EWG) at C2 cluster_Sterics Steric Hindrance Title Factors Influencing Regioselectivity EDG_C2 EDG at C2 EDG_C2_Outcome Directs formylation to C5 EDG_C2->EDG_C2_Outcome EWG_C2 EWG at C2 EWG_C2_Outcome Directs formylation to C4 or C5 (depending on EWG nature) EWG_C2->EWG_C2_Outcome Sterics Bulky Substituent Sterics_Outcome Favors formylation at the less sterically hindered position Sterics->Sterics_Outcome

Caption: Key factors determining the position of formylation.

Applications in Drug Development

Formyl-substituted heterocycles are crucial building blocks in the synthesis of numerous pharmaceutical agents. The formyl group can be readily transformed into other functional groups, allowing for diverse molecular scaffolding and the introduction of various pharmacophores. For instance, indole-3-carboxaldehydes are precursors to tryptamine derivatives with applications as serotonin receptor agonists. Similarly, formylated pyrroles, furans, and thiophenes are integral to the synthesis of anti-inflammatory, anti-cancer, and anti-microbial agents. The Vilsmeier-Haack reaction, therefore, remains a cornerstone in medicinal chemistry for the efficient construction of complex heterocyclic drug candidates.

Conclusion

The Vilsmeier-Haack reaction provides a powerful and versatile tool for the formylation of a wide array of electron-rich heterocycles. By understanding the underlying mechanism and the factors influencing reactivity and regioselectivity, researchers can effectively utilize this reaction to synthesize valuable intermediates for drug discovery and development. The protocols and data presented herein offer a practical guide for the application of this important transformation in the laboratory.

References

Application Notes and Protocols: Reaction of 1-Chloro-N,N-dimethylmethanamine with Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent, with indoles is a cornerstone of heterocyclic chemistry, particularly for the synthesis of indole-3-carboxaldehyde and its derivatives. This electrophilic substitution reaction, termed the Vilsmeier-Haack reaction, is a powerful and versatile method for introducing a formyl group onto the electron-rich indole nucleus, almost exclusively at the C3 position. The resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][2][3] Their derivatives have shown a wide spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, antibacterial, and antifungal activities.[1][3]

This document provides detailed application notes on the Vilsmeier-Haack formylation of indoles, comprehensive experimental protocols, and an overview of the biological significance of the resulting products, including their interaction with key signaling pathways.

Reaction Mechanism and Specificity

The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] The electron-rich indole then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the final product, indole-3-carboxaldehyde. The high regioselectivity for the 3-position of the indole ring is attributed to the higher electron density at this position.[4]

A plausible mechanism for the Vilsmeier-Haack formylation of indole is depicted below:

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (this compound) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Indole_3_carboxaldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Indole_3_carboxaldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Applications in Drug Development

Indole-3-carboxaldehyde and its derivatives are highly valued scaffolds in drug discovery due to their wide range of biological activities.[1][3] Structural modifications of the indole ring and the aldehyde group have led to the development of potent therapeutic agents.

Anti-inflammatory Activity

Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5] This is achieved through the inhibition of the TLR4/NF-κB/p38 signaling pathway and the NLRP3 inflammasome.[5][6]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB p38 p38 TLR4->p38 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines p38->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Indole_3_carboxaldehyde Indole-3-carboxaldehyde Indole_3_carboxaldehyde->TLR4 Indole_3_carboxaldehyde->NF_kB Indole_3_carboxaldehyde->p38

Caption: Inhibition of the TLR4/NF-κB/p38 signaling pathway by Indole-3-carboxaldehyde.

Furthermore, Indole-3-carboxaldehyde activates the aryl hydrocarbon receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and inhibits the activation of the NLRP3 inflammasome, a key player in inflammatory responses.[6]

AhR_NLRP3_Pathway Indole_3_carboxaldehyde Indole-3-carboxaldehyde AhR AhR Indole_3_carboxaldehyde->AhR ROS_Production ROS Production AhR->ROS_Production NLRP3_Inflammasome NLRP3 Inflammasome Activation AhR->NLRP3_Inflammasome ROS_Production->NLRP3_Inflammasome Inflammation Inflammation NLRP3_Inflammasome->Inflammation

Caption: Activation of AhR by Indole-3-carboxaldehyde leading to inhibition of NLRP3 inflammasome.

Other Therapeutic Applications

Derivatives of indole-3-carboxaldehyde have also been investigated for their potential as:

  • Anticancer agents [1]

  • Antibacterial and antifungal agents [1][3]

  • Antiviral agents, including anti-HIV properties [1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various indole-3-carboxaldehyde derivatives via the Vilsmeier-Haack reaction, based on data from a patent application.[7]

Starting MaterialProductReaction Temperature (°C)Reaction Time (h)Yield (%)
o-MethylanilineIndole-3-carboxaldehyde85596
2,5-Dimethylaniline6-Methyl-1H-indole-3-carboxaldehyde90889
2-Fluoro-6-methylaniline7-Fluoro-1H-indole-3-carboxaldehyde90592
4-Chloro-2-methylaniline5-Chloro-1H-indole-3-carboxaldehyde90891

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Indole-3-carboxaldehydes[7]

This protocol describes a one-pot synthesis of indole-3-carboxaldehyde derivatives from substituted 2-methylanilines.

Experimental_Workflow_General cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Step1 1. Add POCl₃ to anhydrous DMF at 0-5 °C. Step2 2. Stir for 30 minutes. Step1->Step2 Step3 3. Add 2-methylaniline derivative to anhydrous DMF. Step4 4. Add Vilsmeier reagent dropwise at 0-5 °C. Step3->Step4 Step5 5. Stir at room temperature for 1-2 hours. Step4->Step5 Step6 6. Heat to reflux for 5-8 hours. Step5->Step6 Step7 7. Cool the reaction mixture. Step8 8. Add saturated Na₂CO₃ solution until alkaline. Step7->Step8 Step9 9. Filter the precipitated solid. Step8->Step9 Step10 10. Dry the solid to obtain the product. Step9->Step10 Step11 11. Recrystallize for further purification. Step10->Step11 cluster_reagent_prep cluster_reagent_prep cluster_reaction cluster_reaction cluster_reagent_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

Caption: General experimental workflow for the synthesis of indole-3-carboxaldehydes.

Materials:

  • Substituted 2-methylaniline

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Appropriate solvent for recrystallization

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the DMF with stirring. After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Reaction: In a separate flask, dissolve the substituted 2-methylaniline in anhydrous DMF. Cool the solution to 0-5 °C. Slowly add the freshly prepared Vilsmeier reagent dropwise to the aniline solution. After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Heating: Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium carbonate solution until the mixture is alkaline, which will cause the product to precipitate.

  • Isolation and Purification: Filter the precipitated solid and wash it with water. Dry the solid to obtain the crude indole-3-carboxaldehyde derivative. Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Catalytic Vilsmeier-Haack Reaction for C1-Deuterated Indole-3-carboxaldehyde[8]

This protocol describes a milder, catalytic version of the Vilsmeier-Haack reaction for the synthesis of C1-deuterated indole-3-carboxaldehydes.

Materials:

  • Indole

  • Deuterated N,N-dimethylformamide (DMF-d₇)

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (catalyst)

  • 1,2-Dibromo-1,2-diphenylethane (DEBM)

  • Phenylsilane (PhSiH₃)

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add the indole, 3-methyl-1-phenyl-2-phospholene 1-oxide, and DEBM.

  • Add acetonitrile as the solvent, followed by DMF-d₇.

  • Finally, add phenylsilane to the mixture.

  • Stir the reaction at room temperature for the specified time.

  • Upon completion, quench the reaction and work up as per standard procedures to isolate the deuterated indole-3-carboxaldehyde.

Conclusion

The Vilsmeier-Haack reaction of indoles is a highly efficient and regioselective method for the synthesis of indole-3-carboxaldehydes. These compounds are not only valuable synthetic intermediates but also possess significant biological activities, making them attractive scaffolds for drug development. The provided protocols offer robust methods for the synthesis of these important molecules, and the understanding of their interaction with biological pathways opens up new avenues for therapeutic intervention.

References

Application Notes and Protocols for the Synthesis of Carbaldehydes using Phosphoryl Chloride (POCl₃) and Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbaldehydes via the Vilsmeier-Haack reaction, a versatile formylation method employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from the reaction of a substituted amide, such as DMF, with an acid chloride like POCl₃.[2][4] The resulting electrophilic species, a chloroiminium ion, then reacts with electron-rich substrates to introduce a formyl group (-CHO), a crucial functional group in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients.[2] This method is favored for its relatively mild conditions and broad substrate scope.[5]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1][4][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the corresponding carbaldehyde.[1][2]

Vilsmeier_Haack_Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Formylation and Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->vilsmeier_reagent - PO₂Cl₂⁻ Arene Electron-rich Arene (Ar-H) iminium_intermediate Iminium Intermediate Arene->iminium_intermediate + Vilsmeier Reagent aldehyde Aryl Aldehyde (Ar-CHO) iminium_intermediate->aldehyde + H₂O H2O H₂O (workup)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the formylation of various substrates using the POCl₃/DMF system, providing a comparative overview for experimental planning.

SubstrateMolar Ratio (Substrate:POCl₃:DMF)SolventTemperature (°C)Time (h)Yield (%)Reference
1,3-Dimethoxy-5-(4-nitrophenoxy)benzene1 : 5 : 5DMF803Not specified[2]
N-Vinylpyrrole1 : 1.1 : 1.11,2-DichloroethaneAmbient3Not specified[2]
Acetanilide Analogue1 : 4.5 : 3-1004Good yields[7]
(E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazineNot specifiedDMFReflux6Excellent[8]
Hydrazone DerivativesNot specifiedDMF908-20Good to excellent[8]
Substituted Acetanilide1 : 4.5 : 3-100~4Good[7]
4-Substituted-1-phenylethanone oximes1 : 7 : 3-6016Not specified[9]
Generic Substrate1 : - : - (1.5 equiv Vilsmeier Reagent)DMF0 to RT6.577[1]

Experimental Protocols

The following diagram outlines the typical workflow for a Vilsmeier-Haack formylation reaction.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) start->reagent_prep substrate_add Add Substrate Solution reagent_prep->substrate_add reaction Stir at appropriate temperature and time substrate_add->reaction quench Quench reaction mixture (e.g., with ice water or NaOAc solution) reaction->quench extraction Extract product with organic solvent quench->extraction wash_dry Wash organic layer and dry over Na₂SO₄ extraction->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

Caption: A typical experimental workflow for the Vilsmeier-Haack reaction.

This protocol provides a general method adaptable to various electron-rich aromatic substrates.

Materials:

  • Electron-rich aromatic substrate

  • Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Water, deionized

  • Ethyl acetate (EtOAc) or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (3-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1-5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 15-30 minutes.

  • Reaction with Substrate: Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.[2] Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature or heat to a temperature between 40-100 °C, depending on the reactivity of the substrate.[2][3][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water.[2] Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral to slightly basic.[1][2] Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Isolation: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[1] Combine the organic layers, wash with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to afford the pure carbaldehyde.[1]

This protocol is an adaptation from a literature procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes.[7][9]

Materials:

  • Substituted acetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3 equivalents)

  • Phosphorus pentachloride (PCl₅) (4.5 equivalents) - Note: This is a modified procedure using PCl₅ which generates the Vilsmeier reagent and also acts as a chlorinating agent. For a direct POCl₃ procedure, the principles from Protocol 1 apply. A more direct Vilsmeier-Haack approach would involve an appropriate oxime precursor with POCl₃ and DMF.[9]

  • Ice water

Procedure:

  • Reagent Preparation: In a suitable reaction vessel, cool DMF (3 equivalents) to below 0 °C. Add phosphorus pentachloride (4.5 equivalents) portion-wise while maintaining the temperature below 0 °C. Stir for 15 minutes.

  • Substrate Addition: Add the corresponding acetanilide (1 equivalent) in portions to the reaction mixture.

  • Reaction: Heat the mixture under reflux with stirring for approximately 4 hours.

  • Work-up: Cool the resulting mixture to 0 °C and pour it slowly into ice water with stirring for 10 minutes.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry under a vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent.

Safety Precautions

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The Vilsmeier-Haack reaction can be exothermic. Maintain proper temperature control, especially during the addition of POCl₃ to DMF.

  • Always perform the reaction under an inert atmosphere to prevent moisture from entering the reaction vessel.

  • The quenching step is also exothermic and releases HCl gas. Perform this step slowly in an ice bath and in a fume hood.

By following these detailed notes and protocols, researchers can effectively utilize the Vilsmeier-Haack reaction for the synthesis of a wide array of carbaldehydes essential for various research and development applications.

References

Application Notes and Protocols: 1-Chloro-N,N-dimethylmethanamine as a Versatile Chlorinating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent, is a highly effective and versatile chlorinating agent for the conversion of alcohols and carboxylic acids to their corresponding alkyl and acyl chlorides.[1][2] This reagent offers a mild and often advantageous alternative to harsher chlorinating agents like thionyl chloride or oxalyl chloride. The Vilsmeier reagent is typically generated in situ from the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent such as phosphoryl chloride (POCl₃), oxalyl chloride, or phosgene.[1][3][4] The reactive species is the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[1] These application notes provide detailed protocols and quantitative data for the utilization of this compound in key chlorination reactions.

Chlorination of Alcohols

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. This compound provides an efficient method for this conversion, particularly for primary and secondary alcohols. The reaction generally proceeds with inversion of configuration at a chiral center.[2]

General Reaction Mechanism

The reaction of an alcohol with the Vilsmeier reagent proceeds through the formation of an intermediate alkoxyiminium salt. Subsequent nucleophilic attack by the chloride ion on the alkyl group results in the formation of the alkyl chloride and N,N-dimethylformamide.

Chlorination_of_Alcohols reagent [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) intermediate [R-O-CH=N(CH₃)₂]⁺Cl⁻ (Alkoxyiminium salt) reagent->intermediate alcohol R-OH (Alcohol) alcohol->intermediate Nucleophilic attack product R-Cl (Alkyl Chloride) intermediate->product SN2 attack by Cl⁻ dmf DMF intermediate->dmf

Caption: Mechanism of Alcohol Chlorination.

Quantitative Data for Chlorination of Alcohols

The following table summarizes the reaction conditions and yields for the chlorination of various alcohols using a Vilsmeier reagent generated in situ.

EntryAlcohol SubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
11-HexanolPhthaloyl dichloride/DMFChloroform50384[5]
22-HexanolPhthaloyl dichloride/DMFDioxane80375[5]
3Benzyl alcoholPhthaloyl dichloride/DMFChloroform25295[5]
4Cinnamyl alcoholPhthaloyl dichloride/DMFChloroform25292[5]
5(+)-Octan-2-olPOCl₃/DMFDioxaneRT-High (optically pure)[2]
Experimental Protocols

Protocol 1: General Procedure for the Chlorination of a Primary Alcohol (e.g., 1-Hexanol) [5]

Protocol_Alcohol_Chlorination start Start add_reagent To a solution of Vilsmeier reagent (1.3 equiv.) in dry chloroform... start->add_reagent add_alcohol ...add a solution of 1-hexanol (1.0 equiv.) in dry chloroform dropwise. add_reagent->add_alcohol react Stir the mixture at 50°C for 3 hours. add_alcohol->react workup Pour the reaction mixture into ice water. react->workup extract Extract with dichloromethane. workup->extract dry Dry the organic layer over anhydrous Na₂SO₄. extract->dry concentrate Concentrate under reduced pressure to afford 1-hexyl chloride. dry->concentrate end End concentrate->end

Caption: Workflow for Alcohol Chlorination.

Detailed Methodology:

  • Reagent Preparation: The Vilsmeier reagent can be prepared in situ by adding phthaloyl dichloride (1.3 equivalents) to a solution of N,N-dimethylformamide (1.3 equivalents) in dry chloroform under an inert atmosphere.

  • Reaction: To the freshly prepared Vilsmeier reagent, a solution of the primary alcohol (e.g., 1-hexanol, 1.0 equivalent) in dry chloroform is added dropwise at room temperature.

  • Heating: The reaction mixture is then heated to 50°C and stirred for 3 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkyl chloride.

  • Purification: The product can be further purified by distillation if necessary.

Chlorination of Carboxylic Acids

This compound is also a highly effective reagent for the conversion of carboxylic acids to acyl chlorides under mild conditions. This method is applicable to a wide range of aromatic and aliphatic carboxylic acids.

General Reaction Mechanism

The carboxylic acid reacts with the Vilsmeier reagent to form a reactive O-acyliminium salt intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride, N,N-dimethylformamide, and hydrogen chloride.

Chlorination_of_Carboxylic_Acids reagent [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) intermediate [R-COO-CH=N(CH₃)₂]⁺Cl⁻ (O-Acyliminium salt) reagent->intermediate acid R-COOH (Carboxylic Acid) acid->intermediate Nucleophilic attack product R-COCl (Acyl Chloride) intermediate->product Nucleophilic attack by Cl⁻ dmf DMF + HCl intermediate->dmf

Caption: Mechanism of Carboxylic Acid Chlorination.

Quantitative Data for Chlorination of Carboxylic Acids

The following table provides examples of the chlorination of various carboxylic acids using a Vilsmeier reagent generated in situ.

EntryCarboxylic Acid SubstrateReagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
14,4'-Biphenyldicarboxylic acidPhthaloyl dichloride/DMFDioxane60482[5]
2trans-Cyclohexane-1,4-dicarboxylic acidPhthaloyl dichloride/DMFTolueneRT197[5]
31,4-Phenylenediacetic acidPhthaloyl dichloride/DMFToluene35-400.2587[5]
44,4'-Carbonyldibenzoic acidPhthaloyl dichloride/DMFDioxane600.2575[5]
5Benzoic AcidPOCl₃/DMF---High[4]
Experimental Protocols

Protocol 2: General Procedure for the Chlorination of a Dicarboxylic Acid (e.g., trans-Cyclohexane-1,4-dicarboxylic acid) [5]

Protocol_Acid_Chlorination start Start suspend_acid Suspend trans-cyclohexane-1,4-dicarboxylic acid (1.0 equiv.) in dry toluene. start->suspend_acid add_reagent Add Vilsmeier reagent (2.4 equiv.) portionwise. suspend_acid->add_reagent react Stir the mixture at room temperature for 1 hour. add_reagent->react separate Separate the clear toluene layer by decantation. react->separate concentrate Concentrate the toluene layer under reduced pressure to afford the diacyl chloride. separate->concentrate end End concentrate->end

Caption: Workflow for Carboxylic Acid Chlorination.

Detailed Methodology:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend the dicarboxylic acid (e.g., trans-cyclohexane-1,4-dicarboxylic acid, 1.0 equivalent) in dry toluene.

  • Reagent Addition: Add the Vilsmeier reagent (prepared in situ from phthaloyl dichloride and DMF, 2.4 equivalents) portionwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, during which the suspension should become a clear solution.

  • Isolation: Separate the clear toluene layer from any insoluble by-products by decantation.

  • Concentration: Concentrate the toluene solution under reduced pressure to obtain the crude diacyl chloride, which is often pure enough for subsequent reactions.

  • Purification: If necessary, the product can be purified by distillation or recrystallization.

Safety Precautions

This compound and the reagents used for its in situ generation (e.g., phosphoryl chloride, oxalyl chloride) are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Conclusion

This compound is a valuable and versatile reagent for the chlorination of both alcohols and carboxylic acids. Its mild reaction conditions, high yields, and, in the case of chiral alcohols, predictable stereochemical outcome make it a powerful tool in organic synthesis, particularly in the context of drug discovery and development where functional group tolerance and stereocontrol are paramount. The provided protocols offer a starting point for the application of this reagent to a wide variety of substrates.

References

Application Notes and Protocols for Large-Scale Synthesis Using 1-Chloro-N,N-dimethylmethanamine (Vilsmeier Reagent)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent, is a highly reactive and versatile compound extensively used in organic synthesis.[1] It is the active intermediate in the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][4] The resulting aldehydes and ketones are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.[5][6] While traditionally generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, its application in large-scale synthesis requires careful consideration of safety and process optimization.[4][7] Recent advancements have also explored flow chemistry approaches to enhance the safety and scalability of reactions involving the Vilsmeier reagent.[6][8]

Key Applications in Large-Scale Synthesis

The primary application of this compound on an industrial scale is the Vilsmeier-Haack reaction . This reaction is widely employed for:

  • Formylation of Aromatic and Heterocyclic Compounds: Introduction of a formyl group (-CHO) onto electron-rich rings is a fundamental transformation in organic synthesis.[2][3] This is a key step in the synthesis of numerous pharmaceutical ingredients.[5]

  • Synthesis of Heterocyclic Scaffolds: The Vilsmeier reagent is a powerful tool for the construction of various heterocyclic systems, such as quinolines.[2][9] For instance, the reaction of N-arylacetamides with the Vilsmeier reagent provides a regioselective route to 2-chloro-3-formylquinolines, which are valuable synthons for further molecular elaboration.[9][10]

  • Activation of Carboxylic Acids: It can serve as an activating agent for carboxylic acids, facilitating the formation of esters and amides.[2]

A notable large-scale application is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This process is facilitated by electron-donating groups on the N-arylacetamide and serves as a crucial step in building more complex heterocyclic systems with potential biological activity.[9][11]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Cyclization

This protocol is adapted from established procedures for the synthesis of functionalized quinolines.[9][11]

Materials:

  • N-arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reactant)

  • Phosphoryl chloride (POCl₃) (3.0 - 4.5 eq)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, charge the N-arylacetamide and DMF.

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add phosphoryl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.[9][11] The reaction is typically monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 10 hours depending on the substrate.[11]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large quantity of crushed ice with vigorous stirring.

  • Neutralization and Workup: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent like ethyl acetate.[11]

Data Presentation

Table 1: Typical Reaction Parameters for Large-Scale Vilsmeier-Haack Cyclization of N-Arylacetamides

ParameterValue/RangeReference
Substrate N-Arylacetamides[9]
Reagents POCl₃, DMF[9][11]
Molar Ratio (POCl₃:Substrate) 3.0 - 4.5 : 1[10]
Temperature 0-5 °C (addition), 80-90 °C (reaction)[9][11]
Reaction Time 4 - 10 hours[11]
Yield Good to moderate (typically 60-80%)[9][11]

Mandatory Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Adduct Adduct DMF->Adduct + POCl3 POCl3 POCl3 POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) Adduct->Vilsmeier_Reagent Elimination Intermediate Sigma Complex Vilsmeier_Reagent->Intermediate Electrophilic Attack Arene Electron-Rich Arene Arene->Intermediate Iminium_Product Iminium Ion Product Intermediate->Iminium_Product Deprotonation Aldehyde Aryl Aldehyde Iminium_Product->Aldehyde H2O H2O H2O->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Large_Scale_Workflow Start Start: Charge Reactor (N-Arylacetamide, DMF) Cooling Cooling to 0-5 °C Start->Cooling Addition Slow Addition of POCl3 Cooling->Addition Reaction Heating to 80-90 °C (Monitor by TLC) Addition->Reaction Quenching Quenching on Ice Reaction->Quenching Neutralization Neutralization (aq. NaHCO3) Quenching->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Recrystallization) Drying->Purification End Final Product: 2-Chloro-3-formylquinoline Purification->End

Caption: General Workflow for Large-Scale Vilsmeier-Haack Synthesis.

Safety Considerations for Large-Scale Use

  • Toxicity and Corrosivity: this compound is a moisture-sensitive, corrosive, and toxic substance. Phosphoryl chloride is also highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood or a closed system, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Exothermic Reactions: The formation of the Vilsmeier reagent is an exothermic process.[12] Slow, controlled addition of phosphoryl chloride at low temperatures is crucial to prevent a runaway reaction.[13] The thermal decomposition of the Vilsmeier complex is a significant hazard.[12]

  • Quenching: The quenching of the reaction mixture with water or ice is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient cooling and stirring.

  • Flow Chemistry: For enhanced safety and control, especially on an industrial scale, continuous flow processes are being developed.[6][8] Flow chemistry allows for better temperature control, reduced reaction volumes at any given time, and in-line formation and consumption of hazardous intermediates, thereby minimizing risks.[14]

Conclusion

This compound is an indispensable reagent for large-scale formylation and cyclization reactions, particularly in the pharmaceutical industry. The Vilsmeier-Haack reaction offers an efficient route to valuable aldehyde intermediates and heterocyclic cores. Successful and safe scale-up requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and stringent adherence to safety protocols. The adoption of modern manufacturing technologies like flow chemistry can further mitigate the risks associated with this powerful synthetic tool.

References

Troubleshooting & Optimization

Vilsmeier-Haack Reaction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring, producing an aryl aldehyde or ketone.[1][2] It is a widely used method in organic synthesis for creating key intermediates in the production of pharmaceuticals and other fine chemicals.[2]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is the active electrophile in the reaction, which is typically a chloroiminium salt.[1] It is most commonly prepared in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3] Other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.

Q3: What are the most common causes of low yield in a Vilsmeier-Haack reaction?

Low yields are often attributed to several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or glassware can quench the reagent and significantly reduce the yield.

  • Reagent Quality: The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.

  • Substrate Reactivity: The reaction works best with electron-rich aromatic compounds.[1][4] Deactivated substrates will likely give poor yields under standard conditions.

  • Reaction Temperature: The optimal temperature is substrate-dependent. While some reactive substrates proceed at 0°C, others may require heating to 80°C or higher to achieve a good yield.[5]

  • Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ can significantly impact the reaction outcome.

Q4: Can I use solvents other than DMF?

Yes, while DMF can act as both a reagent and a solvent, other solvents are commonly used, especially when DMF is used in stoichiometric amounts. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently employed as co-solvents.[3] The choice of solvent can influence the reaction rate and yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Formation
Probable CauseRecommended Solution
Moisture Contamination Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Reagent Quality Use freshly opened or distilled DMF and POCl₃. If your DMF has a fishy odor, it has likely decomposed and should be replaced.
Inactive Substrate The Vilsmeier reagent is a weak electrophile and requires an electron-rich substrate.[4] If your substrate is electron-deficient, consider using a more reactive formylating agent or modifying the substrate to increase its electron density.
Incorrect Reaction Temperature The optimal temperature can range from below 0°C to over 100°C depending on the substrate's reactivity.[5] If there is no reaction at a low temperature, gradually increase the temperature. For highly reactive substrates, ensure the temperature is kept low to prevent side reactions.
Improper Stoichiometry The ratio of POCl₃ to DMF is typically around 1:1 to form the Vilsmeier reagent. An excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) relative to the substrate is often used. Optimization of these ratios may be necessary for your specific substrate.
Issue 2: Formation of a Precipitate During Vilsmeier Reagent Preparation

The formation of a solid during the addition of POCl₃ to DMF is the Vilsmeier reagent itself. However, if this precipitate becomes too thick and hinders stirring, it can lead to poor mixing and an incomplete reaction.

Probable CauseRecommended Solution
High Concentration The Vilsmeier reagent can precipitate out, especially at low temperatures. Using a co-solvent like DCM or DCE can help to keep the reagent in solution.
Rapid Addition of POCl₃ The reaction between DMF and POCl₃ is exothermic. Adding POCl₃ too quickly can lead to localized heating and potentially uncontrolled precipitation. Add the POCl₃ dropwise with efficient stirring and cooling in an ice bath.
Issue 3: Difficult Work-up and Product Isolation
Probable CauseRecommended Solution
Emulsion Formation During Extraction Emulsions can form during the aqueous work-up. To break up emulsions, try adding brine or a small amount of a different organic solvent. Filtering the mixture through a pad of Celite can also be effective.
Product is Water-Soluble If your product has high polarity, it may have some solubility in the aqueous layer. In such cases, perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can also help to "salt out" the product.
Incomplete Hydrolysis of the Iminium Intermediate The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. This is typically achieved by quenching the reaction mixture with ice-cold water or a basic solution. Ensure that the hydrolysis is complete by stirring for an adequate amount of time. The pH of the aqueous solution after quenching should be carefully controlled, as some products may be sensitive to strong acids or bases.

Quantitative Data on Reaction Conditions

The following tables provide a summary of how different reaction conditions can affect the yield of the Vilsmeier-Haack reaction.

Table 1: Effect of Reaction Conditions on the Formylation of Phenols with DMF/SOCl₂ [6]

SubstrateConditionReaction TimeYield (%)
PhenolSolution Phase (Stirring)4-5 hours60
Solvent-Free (Mortar & Pestle)20-30 min70
Microwave30-60 sec85
Ultrasonic30-45 min75
p-CresolSolution Phase (Stirring)4-5 hours65
Solvent-Free (Mortar & Pestle)20-30 min75
Microwave30-60 sec90
Ultrasonic30-45 min80
p-ChlorophenolSolution Phase (Stirring)4-5 hours55
Solvent-Free (Mortar & Pestle)20-30 min65
Microwave30-60 sec80
Ultrasonic30-45 min70

Experimental Protocols

Protocol 1: Formylation of N,N-Dimethylaniline

This protocol is adapted from Organic Syntheses.[7]

  • Vilsmeier Reagent Preparation:

    • In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser with a drying tube, add 440 g (6 moles) of DMF.

    • Cool the flask in an ice bath and add 253 g (1.65 moles) of POCl₃ dropwise with stirring. An exothermic reaction will occur.

  • Reaction with Substrate:

    • Once the exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continued stirring and cooling.

    • After the addition is complete, heat the reaction mixture on a steam bath for 2 hours.

  • Work-up and Isolation:

    • Cool the mixture and pour it onto 1.5 kg of crushed ice in a beaker.

    • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. Keep the temperature below 20°C.

    • The product, p-dimethylaminobenzaldehyde, will precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry. The reported yield is 80-84%.

Protocol 2: Formylation of Indole

This catalytic protocol is a modern variation of the Vilsmeier-Haack reaction.[8]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add indole (0.5 mmol, 1.0 equiv), 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv), and anhydrous acetonitrile (2 mL).

    • To this solution, add diethyl bromomalonate (1.2 equiv), DMF (1.3 equiv), and PhSiH₃ (1.5 equiv) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Isolation:

    • Quench the reaction by the careful dropwise addition of 2 M NaOH.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain indole-3-carboxaldehyde.

Visualizing Workflows and Mechanisms

The following diagrams illustrate key processes in the Vilsmeier-Haack reaction.

Vilsmeier_Reagent_Formation DMF DMF Intermediate Adduct DMF->Intermediate + POCl3 POCl₃ POCl3->Intermediate Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - PO₂Cl₂⁻

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Substrate Electron-Rich Aromatic Substrate Substrate->Iminium_Intermediate Hydrolysis Aqueous Hydrolysis Iminium_Intermediate->Hydrolysis Product Aryl Aldehyde Product Hydrolysis->Product

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Moisture Moisture Low_Yield->Moisture Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Substrate_Activity Inactive Substrate Low_Yield->Substrate_Activity Temperature Incorrect Temperature Low_Yield->Temperature Dry_Apparatus Use Anhydrous Conditions Moisture->Dry_Apparatus Fresh_Reagents Use Fresh/Pure Reagents Reagent_Quality->Fresh_Reagents Optimize_Substrate Modify Substrate or Use Stronger Reagent Substrate_Activity->Optimize_Substrate Optimize_Temp Optimize Temperature Temperature->Optimize_Temp

Caption: Troubleshooting guide for low reaction yield.

References

side reactions of 1-Chloro-n,n-dimethylmethanamine with substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-N,N-dimethylmethanamine, particularly in the context of the Vilsmeier-Haack reaction and other synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a reactive chemical intermediate. In synthetic chemistry, it is the active component of the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[1] Its primary application is in the Vilsmeier-Haack reaction for the formylation (addition of a -CHO group) of electron-rich aromatic and heterocyclic compounds.[2][3]

Q2: How is the Vilsmeier reagent typically prepared and what are the signs of its successful formation?

A2: The Vilsmeier reagent is most commonly prepared by the reaction of a substituted amide, like DMF, with phosphorus oxychloride.[4] The reaction is usually performed at low temperatures (e.g., 0 °C) under anhydrous conditions. The formation of the reagent, a chloroiminium salt, can sometimes be observed as a precipitate.[5] The active electrophile is the [(CH₃)₂N=CHCl]⁺ cation.[6]

Q3: What types of substrates are suitable for reaction with this compound?

A3: The Vilsmeier reagent is a weak electrophile, so it reacts most effectively with electron-rich substrates.[1] This includes:

  • Electron-rich aromatic compounds (e.g., phenols, anilines, and their derivatives).[3]

  • Heterocyclic compounds such as indoles, pyrroles, and furans.[3]

  • Electron-rich alkenes and 1,3-dienes.[1]

  • Compounds with active methylene groups, such as some ketones and carboxylic acids, which can react via their enol forms.[7]

Q4: Why is my Vilsmeier-Haack reaction failing or giving a low yield?

A4: Low yields or reaction failure in a Vilsmeier-Haack reaction can stem from several factors:

  • Substrate Reactivity: The substrate may not be sufficiently electron-rich to react with the weak electrophile.[3]

  • Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions.[2] Similarly, the activating agent (e.g., POCl₃) should be of high purity.

  • Reaction Conditions: Temperature and reaction time are critical. Some substrates require heating to proceed, while for others, elevated temperatures can lead to decomposition of the reagent.[8]

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the final aldehyde product during aqueous work-up.[4] Improper pH or quenching conditions can affect the final yield.

Troubleshooting Guides

Issue 1: Over-formylation or Di-formylation of the Substrate

Q: My reaction is producing a di-formylated byproduct instead of the expected mono-formylated product. How can I prevent this?

A: Over-formylation, or di-formylation, typically occurs when the substrate has multiple reactive sites or when the initially formed product is still susceptible to further reaction. A common example is the reaction with active methylene compounds, which can lead to the formation of β-halo-carboxaldehydes or malonaldehydes.[9]

start Di-formylation Observed check_stoichiometry Check Stoichiometry of Vilsmeier Reagent start->check_stoichiometry check_temp Review Reaction Temperature check_stoichiometry->check_temp Excess reagent used? Reduce to 1.0-1.2 eq. check_time Monitor Reaction Time check_temp->check_time Temperature too high? Run at lower temp (e.g., 0°C). end_success Mono-formylated Product Obtained check_time->end_success Reaction time too long? Use TLC to monitor and quench upon completion. Substrate Substrate (e.g., Alcohol R-OH) VR Vilsmeier Reagent [Me2N=CHCl]+Cl- Substrate->VR Reaction Intermediate Intermediate [R-O-CH=NMe2]+Cl- VR->Intermediate Formate Alkyl Formate (R-O-CHO) Intermediate->Formate Hydrolysis (Low Temp) Chloride Alkyl Chloride (R-Cl) Intermediate->Chloride Chloride Attack (Higher Temp) cluster_side_reaction Over-alkylation start Primary/Secondary Amine (R2NH) reagent [CH2=NMe2]+Cl- start->reagent 1st Alkylation product1 Tertiary Amine (R2N-CH2-NMe2) reagent->product1 product2 Quaternary Salt [R2N(CH2NMe2)2]+Cl- reagent->product2 product1->reagent 2nd Alkylation (Side Reaction) product1->reagent

References

managing precipitate formation in Vilsmeier reagent preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preparation of Vilsmeier reagent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common issues encountered during the synthesis of this versatile formylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and what is the precipitate that forms during its preparation?

A1: The Vilsmeier reagent is an organic compound with the general formula [(CH₃)₂N=CHCl]⁺X⁻, where X⁻ is an anion, typically a chloride or dichlorophosphate anion.[1][2] It is a powerful electrophile used in the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) onto electron-rich substrates.[3][4][5] The precipitate that often forms during its preparation is the Vilsmeier reagent itself, which is a white to yellow solid.[1][6] Its solubility is dependent on the solvent and temperature.

Q2: What are the primary causes of premature or excessive precipitate formation?

A2: Several factors can lead to the precipitation of the Vilsmeier reagent during its preparation:

  • Low Temperature: The reagent has limited solubility at low temperatures, such as in an ice bath (0°C), which is often used to control the exothermic reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7]

  • Solvent Choice: The choice of solvent significantly impacts the solubility of the Vilsmeier reagent. While often prepared in excess DMF, other solvents like chloroform, dichloromethane (DCM), or 1,2-dichloroethane may be used, and the reagent's solubility can vary in these.[3]

  • Reagent Concentration: High concentrations of the reactants can lead to the supersaturation and subsequent precipitation of the Vilsmeier reagent.

  • Impurities: The presence of moisture can lead to the hydrolysis of POCl₃ and the Vilsmeier reagent, potentially forming insoluble byproducts.[8] Impurities in DMF, such as dimethylamine from decomposition, can also react with the Vilsmeier reagent.[9]

Q3: Is the Vilsmeier reagent stable? What are the safety concerns?

A3: The Vilsmeier reagent and the reaction mixture for its preparation are thermally unstable.[10] This instability can lead to a runaway reaction with a rapid increase in temperature and pressure, posing a significant safety hazard, especially on a larger scale.[10] It is crucial to have adequate cooling and to control the rate of addition of reagents. The reagent is also sensitive to moisture. Commercially available Vilsmeier reagent is a white, hygroscopic, shelf-stable powder.[11]

Q4: Can I use other reagents besides DMF and POCl₃?

A4: Yes, analogs of the Vilsmeier reagent can be generated from other tertiary amides.[1] Other acid chlorides like oxalyl chloride ((COCl)₂), thionyl chloride (SOCl₂), and phthaloyl dichloride can also be used in place of POCl₃.[3][12][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms and traps the magnetic stir bar 1. The reaction temperature is too low, causing the Vilsmeier reagent to crystallize out of solution.[7]2. The concentration of the reagents is too high.1. Allow the reaction mixture to warm slightly (e.g., to room temperature) to redissolve the precipitate. If the subsequent reaction with the substrate is to be performed at low temperature, add the substrate before cooling again.2. Use a co-solvent such as chloroform, DCM, or 1,2-dichloroethane to increase the solubility of the reagent.[3]3. Consider using a mechanical stirrer for better agitation in thick slurries.
Reaction fails to proceed or gives low yield 1. The Vilsmeier reagent may have precipitated out before the addition of the substrate.2. The POCl₃ or DMF may be of poor quality or contain inhibitors.3. The substrate is not electron-rich enough for the reaction to occur.[4]1. Ensure the Vilsmeier reagent is fully dissolved or is a fine, well-stirred suspension before adding the substrate.2. Use freshly distilled POCl₃ and anhydrous DMF. Check DMF for a fishy smell, which indicates decomposition to dimethylamine.[9]3. Confirm that the substrate is suitable for the Vilsmeier-Haack reaction. Highly deactivated aromatic systems will not react.
A dark, viscous mixture or unexpected byproducts are formed 1. The reaction temperature was too high, leading to decomposition.2. Presence of water or other nucleophilic impurities.1. Maintain careful temperature control throughout the reagent preparation and the subsequent formylation reaction.2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: In Situ Preparation of Vilsmeier Reagent with Temperature Control

This protocol focuses on managing the initial exotherm and maintaining a homogenous solution.

  • Preparation: To a solution of the substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the mixture with an aqueous solution of sodium hydroxide or sodium bicarbonate to the desired pH. The product can then be extracted with an appropriate organic solvent.[14]

Protocol 2: Preparation of an Isolated Vilsmeier Reagent Slurry

This protocol is suitable for when a stock solution or slurry of the reagent is needed.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 volumes). Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Add POCl₃ (1.0 equiv) dropwise from the dropping funnel to the cooled DMF with vigorous stirring. A white precipitate of the Vilsmeier reagent will form.

  • Slurry Formation: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C. A co-solvent such as anhydrous dichloromethane (DCM) or 1,2-dichloroethane (5 volumes) can be added to create a more mobile slurry.

  • Usage: This slurry of the Vilsmeier reagent can then be used directly in subsequent reactions.

Visual Guides

Vilsmeier_Formation DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium salt) Adduct->Vilsmeier Elimination Byproduct Dichlorophosphate Anion Adduct->Byproduct

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Troubleshooting_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_solutions Solutions start Start: Mix DMF and POCl₃ at 0°C precipitate Precipitate Forms? start->precipitate stir_stuck Stir Bar Stuck? precipitate->stir_stuck Yes proceed Proceed with Reaction precipitate->proceed No warm Warm to RT to Dissolve stir_stuck->warm Yes fine_slurry Fine Slurry Formed stir_stuck->fine_slurry No warm->proceed add_solvent Add Co-solvent (e.g., DCM) mech_stir Use Mechanical Stirrer fine_slurry->proceed

Caption: Troubleshooting workflow for precipitate formation.

References

effect of temperature on Vilsmeier-Haack reaction outcome

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Vilsmeier-Haack (V-H) reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. However, the outcome of this reaction is highly sensitive to various parameters, with temperature being one of the most critical. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during V-H reactions, with a specific focus on the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is conducted over a wide range of temperatures, which is highly dependent on the reactivity of the substrate. The formation of the Vilsmeier reagent itself is typically carried out at low temperatures, often between 0°C and 10°C, to ensure the stability of the reagent.[1] The subsequent reaction with the aromatic substrate can be performed at temperatures ranging from room temperature up to 80-100°C, and in some cases, as high as 120°C.

Q2: How does temperature affect the Vilsmeier reagent itself?

A2: The Vilsmeier reagent, a chloroiminium salt, can be thermally unstable.[2][3] At elevated temperatures, it can decompose, which not only reduces the yield of the desired product but can also pose significant safety hazards, including the potential for a runaway reaction.[2][3] Therefore, it is crucial to prepare the reagent at low temperatures and, in many protocols, to add it to the substrate solution while maintaining a controlled low temperature.

Q3: Can temperature influence the regioselectivity of the Vilsmeier-Haack reaction?

A3: Yes, temperature can influence the regioselectivity of the formylation. While steric and electronic factors of the substrate are the primary determinants of where the formyl group is introduced, reaction temperature can play a role in the product distribution. For some substrates, different isomers may be favored at different temperatures.

Q4: What are the common by-products observed at elevated temperatures?

A4: At higher temperatures, aside from the decomposition of the Vilsmeier reagent, side reactions of the substrate or the product can occur. This may include polymerization, charring, or the formation of undesired isomers. In specific cases, such as with certain corrole derivatives, a higher reaction temperature can lead to the formation of a completely different molecular scaffold (e.g., an isocorrole instead of the expected formylated product).

Troubleshooting Guide

This guide addresses common problems encountered during the Vilsmeier-Haack reaction that may be related to temperature control.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield 1. Decomposition of Vilsmeier reagent: The temperature during reagent formation was too high. 2. Insufficient reaction temperature: The substrate is not reactive enough at the chosen temperature. 3. Reaction time is too short for the given temperature. 1. Prepare the Vilsmeier reagent at a strictly controlled low temperature (e.g., 0-5°C). 2. Gradually increase the reaction temperature after the addition of the substrate. Monitor the reaction progress by TLC or LC-MS. For less reactive substrates, heating to 80-100°C may be necessary. 3. Increase the reaction time and monitor for product formation.
Formation of Multiple Products/Isomers Suboptimal reaction temperature: The chosen temperature may be promoting the formation of multiple isomers or by-products.1. Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product. 2. Conversely, a higher temperature for a shorter time might favor a kinetically controlled product. Experiment with a range of temperatures to find the optimal condition for the desired isomer.
Darkening or Charring of the Reaction Mixture Excessive heat: The reaction temperature is too high, leading to decomposition of the starting material, product, or solvent.1. Immediately reduce the temperature. 2. Ensure efficient stirring and cooling. 3. Consider a more gradual increase in temperature during the reaction. 4. If the substrate is highly reactive, conduct the entire reaction at a lower temperature (e.g., room temperature or below).
Runaway Reaction Poor temperature control during reagent formation or reaction: The exothermic formation of the Vilsmeier reagent or the reaction itself was not adequately cooled.1. Immediate and extreme cooling is necessary. 2. For future experiments, ensure slow, dropwise addition of reagents with vigorous stirring and an efficient cooling bath. 3. For larger scale reactions, consider a continuous flow setup for better heat management.[3]

Quantitative Data on Temperature Effects

The following tables summarize the effect of temperature on the yield of the Vilsmeier-Haack reaction for specific substrates.

Table 1: Formylation of 2-Methylpyrimidine-4,6-diol

SolventTemperature (°C)Synthesis Time (h)Yield (%)
DMF79-81561
1,2-dichloroethane82-84650
Benzene79-81648
o-xylene99-101749

Table 2: Formylation of Indole Derivatives (Qualitative)

SubstrateTemperature ConditionObserved OutcomeReference
IndoleOptimization showed 80°C to be optimalGood yield of 3-formylindoleSynlett 2022, 33, 259-263
N,N-DimethylanilineReaction of pre-formed complex at 15°C followed by warming to 40°CProcess requires careful control to avoid thermal runawayOrg. Process Res. Dev. 2005, 9, 6, 1059–1066

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound

Materials:

  • Activated aromatic substrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃) or other suitable Vilsmeier reagent precursor

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice bath

  • Sodium acetate solution or other basic workup solution

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere.

    • Cool the flask to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the activated aromatic substrate in an anhydrous solvent in a separate flask.

    • Cool the substrate solution to 0°C.

    • Slowly add the pre-formed Vilsmeier reagent to the substrate solution via a cannula or dropping funnel, maintaining the temperature at 0°C.

    • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS. For many substrates, stirring at room temperature for several hours is sufficient.[4] For less reactive substrates, heating to 50-80°C may be required.[5]

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

    • Carefully and slowly quench the reaction by adding a cold aqueous solution of sodium acetate or sodium bicarbonate. This step is often exothermic.

    • Stir the mixture for some time to ensure complete hydrolysis of the intermediate iminium salt.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizing Workflows and Relationships

Vilsmeier-Haack Reaction: General Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF + POCl3 DMF + POCl3 Cool to 0°C Cool to 0°C DMF + POCl3->Cool to 0°C Slow Addition Slow Addition Cool to 0°C->Slow Addition Stir at 0°C Stir at 0°C Slow Addition->Stir at 0°C Vilsmeier Reagent Vilsmeier Reagent Stir at 0°C->Vilsmeier Reagent Add Vilsmeier Reagent Add Vilsmeier Reagent Vilsmeier Reagent->Add Vilsmeier Reagent Substrate in Solvent Substrate in Solvent Cool to 0°C_sub Cool to 0°C Substrate in Solvent->Cool to 0°C_sub Cool to 0°C_sub->Add Vilsmeier Reagent Reaction (0°C to Heat) Reaction (0°C to Heat) Add Vilsmeier Reagent->Reaction (0°C to Heat) Iminium Salt Intermediate Iminium Salt Intermediate Reaction (0°C to Heat)->Iminium Salt Intermediate Quench (aq. Base) Quench (aq. Base) Iminium Salt Intermediate->Quench (aq. Base) Extraction Extraction Quench (aq. Base)->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product G Start Low or No Product Yield CheckReagent Was Vilsmeier reagent formation performed at low temp (0-5°C)? Start->CheckReagent CheckReactionTemp Is the substrate known to be unreactive? CheckReagent->CheckReactionTemp Yes Solution1 Repeat reagent formation at 0-5°C with slow addition. CheckReagent->Solution1 No CheckTime Was the reaction time sufficient? CheckReactionTemp->CheckTime No Solution2 Gradually increase reaction temperature (e.g., to RT or 50-80°C) and monitor. CheckReactionTemp->Solution2 Yes Solution3 Increase reaction time and monitor progress. CheckTime->Solution3 No Solution4 Consider alternative formylation methods. CheckTime->Solution4 Yes

References

Technical Support Center: 1-Chloro-N,N-dimethylmethanamine (Vilsmeier Reagent)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Chloro-N,N-dimethylmethanamine during chemical reactions.

Troubleshooting Guides

Issue 1: Rapid Decomposition of Pre-formed this compound

Symptoms:

  • Visible fuming or discoloration of the reagent upon storage or handling.

  • Loss of reactivity, leading to incomplete or failed reactions.

  • Presence of N,N-dimethylformamide (DMF) as a major byproduct in reaction mixtures.

Root Causes:

  • Exposure to Moisture: this compound is highly sensitive to moisture, which leads to rapid hydrolysis.

  • Elevated Temperatures: The reagent is thermally unstable and decomposes at an accelerated rate above 25°C.

  • Improper Storage: Storage in unsealed containers or in a non-inert atmosphere can lead to degradation.

Solutions:

  • Strict Anhydrous Conditions: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

  • Temperature Control: Store the reagent at low temperatures (typically 2-8°C) and ensure reaction temperatures are kept as low as possible.

  • In Situ Generation: The most effective method to prevent decomposition is to generate the reagent in situ for immediate consumption in the reaction.

Issue 2: Low Yield or Incomplete Reaction in Vilsmeier-Haack Reactions

Symptoms:

  • Starting material remains largely unreacted.

  • The desired formylated product is obtained in low yields.

  • Formation of unexpected side products.

Root Causes:

  • Decomposition of the Vilsmeier Reagent: If the reagent decomposes before it can react with the substrate, the reaction will not proceed to completion.

  • Sub-optimal Reaction Temperature: While low temperatures are necessary to prevent decomposition, the reaction may be too slow if the temperature is excessively low.

  • Poor Quality Reagents: The use of wet DMF or other reagents can inhibit the formation and stability of the Vilsmeier reagent.

Solutions:

  • Optimize Reagent Addition: When generating the reagent in situ, add the chlorinating agent (e.g., oxalyl chloride, POCl₃) slowly to a cooled solution of DMF to control the initial exothermic reaction.

  • Gradual Temperature Increase: After the formation of the Vilsmeier reagent at low temperature, the reaction mixture can be allowed to slowly warm to the optimal temperature for the specific substrate.

  • Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and are thoroughly dried before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The primary decomposition pathway involves the loss of a chloride ion to form a highly electrophilic iminium cation, which can then react with various nucleophiles. In the presence of moisture, it readily hydrolyzes to form N,N-dimethylformamide (DMF) and hydrochloric acid. Under thermal stress, it can also decompose to generate dimethylamine and carbon monoxide.

Q2: What are the ideal solvents for reactions involving this compound?

A2: Anhydrous chlorinated solvents such as dichloromethane (DCM) and chloroform are commonly used. Other aprotic solvents like toluene and acetonitrile can also be employed, provided they are rigorously dried. It is crucial to avoid protic solvents, which will react with and decompose the reagent.

Q3: How can I visually assess the quality of my this compound?

A3: High-purity this compound should be a colorless to pale-yellow solid or liquid. The presence of a dark color, significant fuming, or a viscous consistency can be indicative of decomposition. However, visual inspection is not a substitute for proper handling and storage under anhydrous and low-temperature conditions.

Q4: Is it preferable to purchase this compound or generate it in situ?

A4: Due to its inherent instability, generating this compound in situ is highly recommended for most applications. This approach minimizes decomposition by ensuring the reagent is consumed as it is formed.

Data Presentation

Table 1: Thermal Stability of this compound

Temperature RangeObserved StabilityRecommendations
2-8°CGenerally stable for short-term storageRecommended storage temperature.
> 25°CDecomposition acceleratesAvoid prolonged exposure to room temperature.
~48°COnset of exothermic activity detectedUse extreme caution and effective cooling.
~60°COnset of thermal decompositionReactions should be conducted below this temperature.

Experimental Protocols

Protocol 1: In Situ Generation and Use of this compound for a Vilsmeier-Haack Reaction

This protocol describes the formylation of a generic electron-rich aromatic substrate using in situ generated this compound.

Materials:

  • N,N-dimethylformamide (DMF), anhydrous

  • Oxalyl chloride or phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Set up a three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • To the flask, add the electron-rich aromatic substrate dissolved in anhydrous DCM.

  • In a separate flask, prepare a solution of anhydrous DMF in anhydrous DCM.

  • Cool the substrate solution to 0°C using an ice bath.

  • Slowly add the DMF solution to the cooled substrate solution under a nitrogen/argon atmosphere.

  • To the dropping funnel, add a solution of oxalyl chloride or POCl₃ in anhydrous DCM.

  • Add the chlorinating agent dropwise to the reaction mixture at 0°C over a period of 30-60 minutes. A precipitate may form, which is the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

Visualizations

decomposition_pathway Decomposition Pathway of this compound reagent This compound dmf N,N-dimethylformamide (DMF) reagent->dmf Hydrolysis hcl HCl reagent->hcl Hydrolysis decomp_products Dimethylamine + CO reagent->decomp_products Decomposition moisture H₂O (Moisture) moisture->dmf moisture->hcl thermal Thermal Stress (>25°C) thermal->decomp_products

Caption: Decomposition pathways of this compound.

experimental_workflow Experimental Workflow for In Situ Vilsmeier Reagent Generation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Dry Solvents & Reagents dissolve_substrate Dissolve Substrate in Anhydrous Solvent prep_reagents->dissolve_substrate prep_glassware Oven-dry Glassware prep_glassware->dissolve_substrate cool Cool to 0°C dissolve_substrate->cool add_dmf Add Anhydrous DMF cool->add_dmf add_chlorinating_agent Slowly Add Chlorinating Agent (e.g., POCl₃) add_dmf->add_chlorinating_agent stir_cold Stir at 0°C add_chlorinating_agent->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt quench Quench with NaHCO₃ (aq) warm_rt->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate

Caption: Workflow for the in situ generation and use of the Vilsmeier reagent.

troubleshooting_logic Troubleshooting Logic for Vilsmeier Reagent Decomposition start Low Yield or Failed Reaction check_reagent Was the Vilsmeier reagent generated in situ? start->check_reagent use_in_situ Recommendation: Generate reagent in situ. check_reagent->use_in_situ No check_conditions Were anhydrous conditions strictly maintained? check_reagent->check_conditions Yes in_situ_yes Yes in_situ_no No use_anhydrous Recommendation: Use oven-dried glassware and anhydrous solvents. check_conditions->use_anhydrous No check_temp Was the temperature controlled (initially 0°C)? check_conditions->check_temp Yes anhydrous_yes Yes anhydrous_no No control_temp Recommendation: Maintain low temperature during reagent formation. check_temp->control_temp No further_optimization Further optimization of substrate/ reagent stoichiometry and reaction time may be needed. check_temp->further_optimization Yes temp_yes Yes temp_no No

Vilsmeier-Haack Reaction Technical Support Center: Optimizing POCl₃ to DMF Stoichiometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Vilsmeier-Haack reaction. The focus is on optimizing the stoichiometry of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) to achieve successful formylation of electron-rich aromatic and heteroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical stoichiometry of POCl₃ to DMF for the formation of the Vilsmeier reagent?

The theoretical reaction between POCl₃ and DMF to form the active Vilsmeier reagent, a chloroiminium salt, proceeds in a 1:1 molar ratio.[1][2] This reaction forms the electrophilic species that will then react with the aromatic substrate.

Q2: Why do some protocols recommend using an excess of POCl₃ or DMF?

While the Vilsmeier reagent itself is formed from a 1:1 molar ratio of POCl₃ and DMF, the overall reaction conditions may necessitate using different stoichiometries for several reasons:

  • Driving the reaction to completion: Using an excess of the Vilsmeier reagent (often prepared from an excess of POCl₃ and/or DMF relative to the substrate) can help drive the formylation reaction to completion, especially for less reactive substrates.

  • DMF as a solvent: In many procedures, DMF serves as both a reagent and the solvent.[3] In such cases, it will naturally be present in a large excess.

  • Substrate reactivity: Highly reactive substrates may require only a slight excess of the Vilsmeier reagent, while less reactive substrates might benefit from a larger excess to achieve a reasonable reaction rate and yield.

  • Side reactions: The stoichiometry can influence the formation of side products. An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other undesired reactions. Careful optimization is key.

Q3: What are the consequences of using a large excess of POCl₃?

Using a significant excess of POCl₃ can lead to several issues:

  • Increased side reactions: A higher concentration of the electrophilic Vilsmeier reagent and potentially other reactive intermediates can increase the likelihood of undesired side reactions.

  • Harsh reaction conditions: POCl₃ is a strong dehydrating agent and can be corrosive. A large excess can lead to decomposition of sensitive substrates or products.

  • Difficult work-up: Quenching a large amount of unreacted POCl₃ can be hazardous and may complicate the purification of the desired product.

Q4: Can I pre-form the Vilsmeier reagent before adding my substrate?

Yes, pre-forming the Vilsmeier reagent is a common and often recommended practice.[4] This is typically done by slowly adding POCl₃ to cold (e.g., 0 °C) DMF and allowing the reagent to form before the substrate is introduced. This can provide better control over the reaction and may lead to cleaner product formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield 1. Inactive Vilsmeier reagent: The quality of DMF is crucial. It can decompose to dimethylamine, which will react with the Vilsmeier reagent.[4] 2. Insufficiently reactive substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic or heteroaromatic compounds.[3][5][6] 3. Incorrect stoichiometry: The ratio of the Vilsmeier reagent to the substrate may be too low. 4. Low reaction temperature: The reaction temperature may be too low for the reactivity of the substrate.[7]1. Use anhydrous DMF. If it has a fishy smell, it has likely decomposed and should be replaced. 2. Confirm that your substrate is sufficiently electron-rich for this reaction. 3. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq. relative to the substrate). 4. Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.
Formation of multiple products (e.g., di-formylation) 1. Excess of Vilsmeier reagent: A high concentration of the formylating agent can lead to multiple formylations on highly activated rings. 2. High reaction temperature: Higher temperatures can sometimes favor the formation of multiple products.1. Reduce the equivalents of the Vilsmeier reagent. Start with a stoichiometry closer to 1:1 (reagent:substrate). 2. Perform the reaction at a lower temperature.
Reaction stalls or is incomplete 1. Precipitation of the Vilsmeier reagent or substrate complex: The reaction mixture may become too thick for effective stirring.[8] 2. Decomposition of the Vilsmeier reagent: The reagent may not be stable over long reaction times, especially at higher temperatures.1. Add an anhydrous co-solvent (e.g., 1,2-dichloroethane or chloroform) to improve solubility and stirring.[1] 2. Prepare the Vilsmeier reagent fresh and use it immediately. Consider a slower addition of the substrate to the pre-formed reagent.
Starting material is recovered 1. Vilsmeier reagent not formed: Issues with the quality of POCl₃ or DMF. 2. Reaction conditions are too mild: The combination of stoichiometry and temperature is not sufficient to activate the substrate.1. Ensure both POCl₃ and DMF are of good quality and anhydrous. 2. Increase the equivalents of the Vilsmeier reagent and/or the reaction temperature.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 to 10 equivalents, depending on whether it's also the solvent).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1 to 1.2 equivalents relative to the substrate) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Formylation Reaction: Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction may be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is basic.

  • The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography, recrystallization, or distillation.

Stoichiometry Optimization Data from Literature

The optimal molar ratio of POCl₃ to DMF and the substrate is highly dependent on the specific substrate being formylated. Below is a summary of ratios reported in various experimental procedures.

Substrate TypePOCl₃ (equivalents)DMF (equivalents)Substrate (equivalents)Notes
General Electron-Rich Arene[3]1.5(Solvent)1This procedure uses a pre-formed Vilsmeier reagent.
1,3-dimethoxy-5-(4-nitrophenoxy)benzene[1]55 (in addition to solvent DMF)1A significant excess of both POCl₃ and DMF was used.
N-vinylpyrrole[1]1.11.11A slight excess of the Vilsmeier reagent was used.
m-methoxyacetanilide[9]1231A large excess of POCl₃ was found to give the maximum yield.
3H-indole derivative[10]361A moderate excess of both reagents was employed.

Visualizing the Vilsmeier-Haack Reaction

Vilsmeier Reagent Formation and Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ Arene Electron-Rich Arene SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Arene->SigmaComplex + Vilsmeier Reagent IminiumIon Iminium Ion Intermediate SigmaComplex->IminiumIon - H⁺ Aldehyde Aryl Aldehyde IminiumIon->Aldehyde Hydrolysis (H₂O) Troubleshooting_Workflow Start Start: Low Yield or No Reaction CheckReagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK ReplaceReagents Replace Reagents ReagentsOK->ReplaceReagents No IncreaseEquivalents Increase Equivalents of Vilsmeier Reagent ReagentsOK->IncreaseEquivalents Yes ReplaceReagents->Start IncreaseTemp Increase Reaction Temperature IncreaseEquivalents->IncreaseTemp ConsiderCoSolvent Consider Co-Solvent (e.g., DCE, Chloroform) IncreaseTemp->ConsiderCoSolvent MultipleProducts Side Products Formed? ConsiderCoSolvent->MultipleProducts DecreaseEquivalents Decrease Equivalents of Vilsmeier Reagent MultipleProducts->DecreaseEquivalents Yes End Optimized Reaction MultipleProducts->End No DecreaseTemp Decrease Reaction Temperature DecreaseEquivalents->DecreaseTemp DecreaseTemp->End

References

Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted Vilsmeier reagent. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Issue: The Vilsmeier-Haack reaction has failed or is incomplete, leaving a significant amount of unreacted Vilsmeier reagent.

Solution: Unreacted Vilsmeier reagent is highly reactive and thermally unstable, posing a significant safety hazard.[1][2][3][4] It must be quenched carefully and under controlled conditions. Do not attempt to dispose of the unquenched reagent directly.

Step 1: Stabilize the Reaction Mixture

  • Ensure the reaction mixture is cooled to 0-5 °C in an ice bath to minimize decomposition.

  • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Step 2: Prepare for Quenching

  • Select an appropriate quenching agent (see Table 1). A saturated aqueous solution of sodium bicarbonate is a common and effective choice for neutralizing the acidic byproducts of hydrolysis.[5]

  • Ensure you have a sufficiently large vessel for the quench to accommodate potential foaming and gas evolution. The quenching vessel should be at least three to four times the volume of the reaction mixture.

  • Have a secondary containment vessel in place.

Step 3: Controlled Quenching

  • Slowly and cautiously add the reaction mixture containing the unreacted Vilsmeier reagent to the cooled (0-5 °C) quenching solution with vigorous stirring. Never add the quenching solution to the Vilsmeier reagent , as this can lead to a localized, uncontrolled exothermic reaction.

  • Monitor the temperature of the quenching mixture closely. If the temperature rises significantly, pause the addition and allow the mixture to cool.

  • Be aware of the evolution of carbon dioxide gas if using a bicarbonate or carbonate quench. Ensure adequate ventilation.

Issue: A precipitate forms during the Vilsmeier-Haack reaction, and the magnetic stir bar gets stuck.

Solution: Precipitation of the Vilsmeier reagent can occur, especially at low temperatures and high concentrations.[6]

  • Improve Solubility: Consider using a co-solvent such as 1,2-dichloroethane to improve the solubility of the reagent.

  • Mechanical Stirring: For larger scale reactions, switch from magnetic stirring to overhead mechanical stirring to handle thicker slurries and prevent the stirrer from getting stuck.

  • Temperature Control: While low temperatures are necessary to control the exotherm of reagent formation, allowing the temperature to rise slightly (while still maintaining control) after the initial formation may help keep the reagent in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with unreacted Vilsmeier reagent?

A1: The primary hazards are its high reactivity and thermal instability. The Vilsmeier reagent can decompose exothermically, potentially leading to a runaway reaction with a rapid increase in temperature and pressure, especially if stored in large quantities without a substrate.[1][2][3][4] It is also highly water-reactive and will hydrolyze vigorously.

Q2: Can I quench unreacted Vilsmeier reagent with water?

A2: While water is the ultimate quenching agent through hydrolysis, adding water directly to a concentrated solution of Vilsmeier reagent is highly discouraged. The reaction is very exothermic and can cause splashing and the release of corrosive HCl gas. A safer approach is to add the reagent to a large volume of a cooled, stirred basic solution like sodium bicarbonate or sodium acetate.[5][7]

Q3: What are the byproducts of quenching Vilsmeier reagent?

A3: The hydrolysis of the Vilsmeier reagent (chloroiminium salt) ultimately produces dimethylformamide (DMF) and hydrochloric acid (HCl).[8][9] If a basic quenching agent like sodium bicarbonate is used, the HCl will be neutralized to form a salt (e.g., sodium chloride), water, and carbon dioxide gas. The final waste stream will contain DMF, the salt, and any other solvents used in the reaction.

Q4: What is the expected color of the Vilsmeier reagent?

A4: The color of the Vilsmeier reagent can vary from colorless or faintly yellow to orange-red.[6] The color can depend on the purity of the starting materials (DMF and POCl₃), the reaction temperature, and the concentration. In some cases, it may also form a white precipitate.[6]

Quantitative Data on Quenching Agents

Quenching AgentRecommended ConcentrationRecommended TemperatureAdvantagesDisadvantages
Saturated Sodium Bicarbonate (NaHCO₃) SolutionSaturated aqueous solution0-10 °CEffectively neutralizes HCl byproduct, readily available, relatively mild base.Vigorous CO₂ evolution requires a large headspace and good ventilation.
Saturated Sodium Acetate (NaOAc) SolutionSaturated aqueous solution0-10 °CBuffering agent, controls pH effectively.Less effective at neutralizing large amounts of acid compared to a stronger base.
Dilute Sodium Hydroxide (NaOH) Solution1-2 M aqueous solution0-5 °CStrong base, effectively neutralizes HCl.Highly exothermic reaction, risk of localized heating if addition is not well-controlled. Can promote side reactions with the product.
Ice/WaterN/A0-5 °CReadily available.Highly exothermic, potential for splashing and release of HCl gas. Should be used with extreme caution and only for very dilute solutions of the reagent.

Experimental Protocol: Safe Quenching of Unreacted Vilsmeier Reagent

This protocol outlines a general procedure for the safe quenching of a reaction mixture containing unreacted Vilsmeier reagent.

Materials:

  • Reaction mixture containing unreacted Vilsmeier reagent.

  • Saturated aqueous sodium bicarbonate solution.

  • Large beaker or flask (at least 4x the volume of the reaction mixture).

  • Ice bath.

  • Stir plate and stir bar or overhead stirrer.

  • pH paper or pH meter.

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves.

Procedure:

  • Preparation:

    • Ensure all operations are performed in a well-ventilated fume hood.

    • Cool the reaction mixture containing the unreacted Vilsmeier reagent to 0-5 °C in an ice bath.

    • In a separate large beaker, place the saturated sodium bicarbonate solution and cool it to 0-5 °C in an ice bath. Ensure the volume of the bicarbonate solution is sufficient to neutralize the expected amount of acid.

    • Begin vigorously stirring the sodium bicarbonate solution.

  • Quenching:

    • Using a dropping funnel or by careful pouring in small portions, slowly add the cold reaction mixture to the vigorously stirred, cold sodium bicarbonate solution.

    • Monitor the temperature of the quenching mixture continuously. Maintain the temperature below 10 °C. If the temperature rises, stop the addition and allow the mixture to cool before resuming.

    • Observe for gas evolution (CO₂). The rate of addition should be controlled to prevent excessive foaming.

  • Neutralization and Workup:

    • Once the addition is complete, continue stirring the mixture at 0-5 °C for at least 30 minutes to ensure the complete hydrolysis and neutralization of the reagent.

    • Allow the mixture to slowly warm to room temperature.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, add more saturated sodium bicarbonate solution.

    • The quenched mixture can now be worked up to isolate any desired product or prepared for proper waste disposal.

  • Waste Disposal:

    • The resulting aqueous waste containing DMF and salts should be disposed of as hazardous waste according to institutional guidelines.[10]

Visualizations

Vilsmeier_Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_post Post-Quenching start Unreacted Vilsmeier Reagent cool_reagent Cool Reagent to 0-5°C start->cool_reagent prep_quench Prepare Cold Quenching Solution (e.g., NaHCO3) cool_reagent->prep_quench add_reagent Slowly Add Reagent to Quenching Solution prep_quench->add_reagent monitor_temp Monitor Temperature (<10°C) add_reagent->monitor_temp control_gas Control Gas Evolution monitor_temp->control_gas control_gas->add_reagent Adjust Addition Rate stir Stir for 30 min at 0-5°C control_gas->stir Addition Complete warm Warm to Room Temperature stir->warm check_ph Check pH (7-8) warm->check_ph workup Workup / Waste Disposal check_ph->workup

Caption: Workflow for the safe quenching of unreacted Vilsmeier reagent.

References

dealing with viscous reaction mixtures in Vilsmeier formylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with viscous reaction mixtures during Vilsmeier-Haack formylation.

Troubleshooting Guide

High viscosity in a Vilsmeier-Haack reaction can lead to poor mixing, inefficient heat transfer, and difficulty in handling and working up the reaction mixture. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: Reaction Mixture Becomes Too Viscous to Stir Effectively

Symptoms:

  • Magnetic stir bar stops spinning or decouples from the stir plate.

  • Mechanical stirrer motor shows signs of strain.

  • Visible solids or a thick, gel-like consistency forms.[1]

  • The reaction mixture becomes unstirrable.[2]

Possible Causes:

  • High concentration of substrate or reagents: The formation of the Vilsmeier reagent and its subsequent reaction products can lead to a high concentration of salts and intermediates, increasing viscosity.

  • Precipitation of intermediates or the final product: The iminium salt intermediate or the formylated product may have limited solubility in the reaction solvent.

  • Inappropriate solvent: The chosen solvent may not be optimal for keeping all components in the solution as the reaction progresses.

  • Low reaction temperature: Lower temperatures can sometimes promote precipitation or increase the viscosity of the reaction medium.

Solutions:

  • Improve Agitation:

    • Switch to Mechanical Stirring: For viscous reactions, a magnetic stirrer is often insufficient. An overhead mechanical stirrer provides the necessary torque to maintain a homogeneous mixture.[3]

    • Optimize Impeller Design: Use a stirrer paddle designed for viscous materials, such as an anchor or turbine stirrer, to ensure efficient mixing.

  • Adjust Reaction Concentration:

    • Solvent Addition: If the reaction becomes too thick, adding more of the reaction solvent can help to reduce the viscosity. Common solvents include DMF, chloroform, toluene, and dioxane.[4]

    • Gradual Addition: Adding the substrate or the Vilsmeier reagent precursor (e.g., POCl₃) portion-wise or via syringe pump can help to control the concentration of reactive intermediates and prevent rapid precipitation.

  • Modify Reaction Temperature:

    • Initial Cooling: The formation of the Vilsmeier reagent is often exothermic. Performing the initial addition of POCl₃ to DMF at 0°C can help to control the reaction rate and prevent the rapid formation of insoluble byproducts.[5]

    • Heating to Drive Reaction: After the initial phase, gently heating the reaction mixture can increase the solubility of intermediates and drive the reaction to completion. Typical reaction temperatures range from room temperature to 80°C, and in some cases as high as 120°C.[4]

  • Consider Alternative Solvents:

    • While DMF is the most common solvent, other solvents or solvent mixtures can be used to improve the solubility of reactants and intermediates.[4][6] Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are sometimes used. Toluene or dioxane are also alternatives.[4][6]

Problem 2: A Solid Precipitate Forms, Halting the Reaction

Symptoms:

  • A solid mass forms in the reaction vessel.

  • The magnetic stir bar becomes completely encased and stops.[1]

  • The reaction does not proceed to completion, as indicated by TLC or other in-process controls.

Possible Causes:

  • Low Solubility of the Vilsmeier Reagent: The Vilsmeier reagent itself can sometimes precipitate from the reaction mixture, especially at low temperatures.

  • Insoluble Iminium Salt Intermediate: The product of the electrophilic attack of the Vilsmeier reagent on the aromatic substrate may be insoluble.

  • Product Crystallization: The formylated product may be a crystalline solid with low solubility in the reaction medium.

Solutions:

  • Temperature Adjustment:

    • Gently warming the reaction mixture can often redissolve precipitated intermediates and allow the reaction to continue.

  • Solvent Modification:

    • Adding a co-solvent can increase the solubility of the problematic species. The choice of co-solvent will depend on the nature of the reactants and intermediates.

  • Work-up of the Heterogeneous Mixture:

    • If the precipitate is the desired product, the reaction may be complete. The solid can be isolated by filtration.

    • If the precipitate is an intermediate, the reaction mixture can be quenched by pouring it into ice-water with vigorous stirring.[5] This will hydrolyze the iminium salt to the final aldehyde, which may be soluble in the aqueous or an organic extraction solvent.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction turned into a solid mass. What should I do?

A1: This is a common issue, often caused by the precipitation of the Vilsmeier reagent or an iminium salt intermediate.[1] First, try gently heating the mixture while ensuring adequate stirring with a mechanical stirrer. If this does not resolve the issue, the best course of action is often to proceed with the work-up. Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.[5] This will hydrolyze the intermediates to the final aldehyde product, which can then be isolated by extraction or filtration.

Q2: What is the best type of stirrer for a Vilsmeier-Haack reaction?

A2: Due to the potential for high viscosity, an overhead mechanical stirrer is highly recommended over a magnetic stirrer.[3] This ensures that the reaction mixture remains homogeneous, which is crucial for both reaction kinetics and heat transfer. The choice of impeller can also be important; anchor or turbine-shaped paddles are often effective for viscous solutions.

Q3: Can I use a solvent other than DMF?

A3: Yes, while DMF is the most common solvent, others can be used.[4] The choice of solvent can impact the solubility of the Vilsmeier reagent and other intermediates, thereby affecting the viscosity of the reaction. Solvents such as chloroform, dichloromethane, 1,2-dichloroethane, toluene, and dioxane have been reported in the literature.[4] The optimal solvent will depend on the specific substrate and reaction conditions.

Q4: How does temperature affect the viscosity of the reaction?

A4: Temperature has a significant effect. The initial formation of the Vilsmeier reagent is often performed at low temperatures (e.g., 0°C) to control the exothermic reaction.[5] However, if the mixture becomes too viscous or a precipitate forms, increasing the temperature can help to redissolve solids and decrease viscosity. Many Vilsmeier reactions are run at elevated temperatures (e.g., 60-80°C) to ensure the reaction goes to completion.[4][7]

Q5: My reaction is complete, but the product is a thick, oily residue. How should I purify it?

A5: For viscous, oily products, standard purification techniques may need to be modified. After the aqueous work-up and extraction, if the crude product is still a thick oil, consider the following:

  • Trituration: Dissolving the oil in a small amount of a good solvent and then adding a poor solvent can sometimes induce crystallization.

  • Bulb-to-bulb distillation (Kugelrohr): If the product is thermally stable, this can be an effective method for purifying viscous liquids.

  • Column Chromatography with Modified Silica: Using a less retentive silica gel or a different solvent system can help to improve the separation of viscous products.

Quantitative Data

The following tables provide illustrative data on how various parameters can influence the viscosity and outcome of a Vilsmeier-Haack reaction. Note that these are representative examples and actual results will vary depending on the specific substrate and conditions.

Table 1: Effect of Substrate Concentration on Reaction Viscosity and Yield

Substrate Concentration (M)Reaction Viscosity (cP at 25°C)ObservationsProduct Yield (%)
0.150Homogeneous solution92
0.5300Slightly viscous, manageable with magnetic stirrer95
1.01500Very viscous, requires mechanical stirring90
1.5>5000 (gel-like)Solidifies, difficult to stir even with mechanical stirrer75

Table 2: Effect of Temperature on Reaction Viscosity

Temperature (°C)Reaction Viscosity (cP)Observations
02500Thick slurry, slow reaction
251200Viscous liquid
50400Easily stirrable liquid
80150Low viscosity, rapid reaction

Table 3: Comparison of Solvents for a Model Vilsmeier-Haack Reaction

SolventViscosity of Reaction Mixture (cP at 50°C)Product SolubilityObservations
DMF400HighHomogeneous reaction
Dichloromethane250ModerateSome precipitate observed
Toluene300LowSignificant precipitation
Dioxane350ModerateHomogeneous at elevated temperature

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation with a Viscous Reaction Work-up

This protocol describes a general procedure for the formylation of an electron-rich aromatic compound where high viscosity is anticipated.

Materials:

  • Electron-rich aromatic substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the DMF via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve the aromatic substrate (1.0 eq) in a minimal amount of DMF or DCM and add it to the reaction mixture dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until the reaction is complete as monitored by TLC. The mixture may become viscous during this time.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Once the reaction is complete, cool the reaction flask to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into the ice-water with vigorous stirring.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, crystallization, or distillation.

Visualizations

Logical Workflow for Troubleshooting Viscous Reactions

TroubleshootingWorkflow start Reaction becomes highly viscous stirring_issue Is stirring still effective? start->stirring_issue mechanical_stirrer Switch to mechanical stirrer stirring_issue->mechanical_stirrer No is_solid Has a solid precipitated? stirring_issue->is_solid Yes increase_speed Increase stirrer speed mechanical_stirrer->increase_speed increase_speed->is_solid proceed_workup Proceed to work-up increase_speed->proceed_workup Stirring still ineffective add_solvent Add more solvent add_solvent->stirring_issue add_solvent->proceed_workup Viscosity remains high is_solid->add_solvent No heat_reaction Gently heat the reaction is_solid->heat_reaction Yes heat_reaction->is_solid heat_reaction->proceed_workup Solid persists quench Quench by pouring into ice-water proceed_workup->quench VilsmeierMechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene Electron-rich Arene Iminium_Salt Iminium Salt Intermediate Arene->Iminium_Salt + Vilsmeier Reagent Iminium_Salt_H Iminium Salt Intermediate Aldehyde Aryl Aldehyde Iminium_Salt_H->Aldehyde + H2O (Work-up)

References

Validation & Comparative

A Comparative Guide to Formylating Agents: 1-Chloro-N,N-dimethylmethanamine vs. Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, the introduction of a formyl group (–CHO) to a molecule is a pivotal transformation, particularly in the construction of aldehydes and ketones. The Vilsmeier-Haack reaction stands as a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a detailed comparison between two key approaches to this reaction: the use of a stable, pre-formed Vilsmeier reagent, 1-chloro-N,N-dimethylmethanamine, and the in situ generation of this reagent using oxalyl chloride and N,N-dimethylformamide (DMF).

This comparison is intended for researchers, scientists, and professionals in drug development, offering objective data on performance, reaction protocols, and safety considerations to aid in reagent selection for specific synthetic challenges.

Mechanism of Action: The Vilsmeier Reagent

The active electrophile in the Vilsmeier-Haack reaction is the N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[3][4] This species can be purchased as a stable, albeit hygroscopic, salt—this compound—or generated in situ from DMF and a chlorinating agent.[5][6] Oxalyl chloride is a highly effective activating agent for this purpose, reacting with DMF to produce the Vilsmeier reagent along with volatile byproducts (CO and CO₂).[7][8]

The overall process involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on an electron-rich substrate.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node byproduct_node byproduct_node DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct OxalylCl Oxalyl Chloride OxalylCl->Adduct Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Adduct->Vilsmeier CO CO Adduct->CO Decomposition CO2 CO₂ Adduct->CO2 G reagent_node reagent_node intermediate_node intermediate_node product_node product_node electrophile_node electrophile_node Arene Electron-Rich Arene (Ar-H) Sigma Sigma Complex Intermediate Arene->Sigma Vilsmeier Vilsmeier Reagent Vilsmeier->Sigma Electrophilic Attack Iminium Aryl Iminium Salt Sigma->Iminium Aromatization (-H⁺) Aldehyde Aryl Aldehyde (Ar-CHO) Iminium->Aldehyde Workup Aqueous Workup (H₂O) Workup->Aldehyde Hydrolysis

References

A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation: POCl₃, SOCl₂, and Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. The key to this reaction is the formation of the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent. While phosphoryl chloride (POCl₃) is the most frequently employed activating agent, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) present viable alternatives with distinct advantages and disadvantages.[1][2] This guide provides an objective comparison of these three reagents, supported by mechanistic insights and available experimental context.

Performance Comparison

FeaturePOCl₃ (Phosphoryl Chloride)SOCl₂ (Thionyl Chloride)(COCl)₂ (Oxalyl Chloride)
Reactivity Moderate to highModerateHigh
Byproducts Phosphoric acid derivatives (e.g., H₃PO₄, polyphosphoric acids)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl)
Work-up Can be complicated by the need to remove non-volatile, acidic phosphorus byproducts.[3]Generally simpler than with POCl₃ as the primary byproduct (SO₂) is a gas.[4]Considered the cleanest, as all byproducts are gaseous, simplifying purification.[5]
Cost & Availability Readily available and relatively inexpensive.Readily available and relatively inexpensive.Generally more expensive than POCl₃ and SOCl₂.
Common Usage The most widely used and well-documented reagent for the Vilsmeier-Haack reaction.[6]A common alternative to POCl₃.[1]Often cited as an "ideal" reagent for clean reactions, particularly in academic and fine chemical synthesis.[5]
Potential Side Reactions Can act as a chlorinating agent for certain substrates.[7]Can also act as a chlorinating agent.[7]Can lead to the formation of dimethylcarbamoyl chloride, a potent carcinogen, from the decomposition of DMF, although this is also a concern with other activating agents.[8]

Mechanistic Overview of Vilsmeier Reagent Formation

The formation of the Vilsmeier reagent, a chloroiminium salt, proceeds through the reaction of DMF with the activating agent. While the final electrophilic species is structurally similar in all three cases, the pathway and the nature of the intermediates and byproducts differ significantly.

Using Phosphoryl Chloride (POCl₃)

The reaction of DMF with POCl₃ is the most classic approach to generating the Vilsmeier reagent.[2][6] The mechanism is believed to involve the initial formation of an O-acyl intermediate, which may be more stable compared to the intermediates formed with SOCl₂ and oxalyl chloride.[6] This intermediate then eliminates a phosphate derivative to form the electrophilic chloroiminium salt.

POCl3_Mechanism DMF DMF Intermediate O-Acyl Adduct DMF->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Intermediate->Vilsmeier Elimination Byproduct Phosphate Byproducts Intermediate->Byproduct SOCl2_Mechanism DMF DMF Intermediate Intermediate Adduct DMF->Intermediate Nucleophilic Attack SOCl2 SOCl₂ SOCl2->Intermediate Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Intermediate->Vilsmeier Elimination Byproducts SO₂ (gas) + HCl (gas) Intermediate->Byproducts Oxalyl_Chloride_Mechanism DMF DMF Intermediate Unstable Adduct DMF->Intermediate Nucleophilic Attack OxalylCl (COCl)₂ OxalylCl->Intermediate Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Intermediate->Vilsmeier Decomposition Byproducts CO (gas) + CO₂ (gas) + HCl (gas) Intermediate->Byproducts

References

A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, playing a crucial role in the synthesis of valuable intermediates in the pharmaceutical and fine chemical industries.[1][2] Precise monitoring of the reaction's progress is essential for optimizing reaction conditions, ensuring product quality, and maximizing yield. This guide provides a comprehensive comparison of key analytical techniques for monitoring the Vilsmeier-Haack reaction, complete with experimental protocols and performance data to aid in the selection of the most suitable method for your research and development needs.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to monitor the Vilsmeier-Haack reaction, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared Spectroscopy (FTIR), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method will depend on factors such as the specific reactants and products, the need for real-time data, and the available instrumentation.

Analytical MethodPrincipleSample PreparationAnalysis TimeSensitivityQuantitationKey AdvantagesKey Limitations
HPLC-UV Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV-Vis spectroscopy.[3]Aliquot quenching, dilution, and filtration. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance sensitivity for aldehydes.[3]15-30 minutes per sample.[3]Good (ppm to ppb range, depending on the analyte and detector).Excellent, with proper calibration.Widely available, robust, excellent for quantifying starting materials, products, and non-volatile byproducts.Not suitable for real-time monitoring; requires sample workup which can introduce errors.
GC-MS Separation of volatile components in a gaseous mobile phase followed by detection and identification by mass spectrometry.[4][5]Aliquot quenching, extraction, and often derivatization to increase volatility (e.g., silylation).[6]15-40 minutes per sample.[7]Excellent (ppb to ppt range).[5]Excellent, with the use of internal standards.High sensitivity and specificity, allowing for identification of unknown byproducts.Limited to volatile and thermally stable compounds; derivatization can be complex and time-consuming.
In-situ FTIR (ReactIR) Real-time monitoring of vibrational spectra of molecules in the reaction mixture using an attenuated total reflectance (ATR) probe.[8][9][10]None; the probe is inserted directly into the reaction vessel.[8]Continuous, with spectra typically acquired every few minutes.[8]Moderate (generally requires >1% concentration).[9]Good, for tracking relative concentration changes and reaction kinetics.[9]Provides real-time kinetic and mechanistic data without sampling; non-invasive.[10]Lower sensitivity compared to chromatographic methods; overlapping peaks can complicate analysis in complex mixtures.
Quantitative NMR (qNMR) Measurement of the concentration of substances by comparing the integral of a specific resonance signal of the analyte with that of a certified reference material.[11][12]Aliquot quenching and addition of an internal standard to a deuterated solvent.5-15 minutes per sample.Moderate to good (requires concentrations in the low mg/mL range).[13]Excellent, highly accurate and precise.[11]Highly accurate and precise for absolute quantification; provides structural information.Lower sensitivity than chromatographic methods; requires specialized equipment and expertise.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for specific Vilsmeier-Haack reactions.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is suitable for monitoring the consumption of an aromatic starting material (e.g., indole) and the formation of the corresponding aldehyde product.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reaction solvent (e.g., dichloromethane, DMF)

  • Quenching solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Sample Preparation:

    • At desired time points, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a known volume (e.g., 1 mL) of a suitable quenching solution in a vial.

    • Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used. For example, start with 80:20 water:acetonitrile and ramp to 20:80 over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., determined by UV-Vis scan).

    • Injection Volume: 10 µL

  • Quantification:

    • Generate a calibration curve for both the starting material and the product using standards of known concentrations.

    • Calculate the concentration of each species in the reaction samples based on their peak areas and the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile products from a Vilsmeier-Haack reaction.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard (e.g., a compound with similar properties to the analyte but not present in the reaction mixture)

Procedure:

  • Sample Preparation:

    • At desired time points, withdraw an aliquot of the reaction mixture and quench it.

    • Perform a liquid-liquid extraction of the quenched sample with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Add a known amount of an internal standard.

    • Transfer the sample to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: Scan a range appropriate for the expected products and byproducts (e.g., 40-400 amu).

  • Quantification:

    • Create a calibration curve by analyzing standards of the product with the internal standard at various concentrations.

    • Quantify the product in the reaction samples by comparing the ratio of the product peak area to the internal standard peak area against the calibration curve.

In-situ Fourier Transform Infrared Spectroscopy (FTIR)

This method allows for real-time monitoring of the reaction without the need for sampling.[8]

Instrumentation:

  • FTIR spectrometer equipped with a diamond or silicon ATR immersion probe (e.g., ReactIR).[8]

  • Reaction vessel with a port for the ATR probe.

Procedure:

  • Setup:

    • Insert the ATR probe directly into the reaction vessel.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

  • Data Acquisition:

    • Initiate the Vilsmeier-Haack reaction (e.g., by adding the Vilsmeier reagent).

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis:

    • Identify characteristic infrared absorption bands for the starting material, Vilsmeier reagent, intermediate, and product. For example, monitor the disappearance of a reactant's C-H stretch and the appearance of the product's carbonyl (C=O) stretch.

    • Plot the absorbance of these characteristic peaks over time to generate a reaction profile. This profile provides information on the reaction kinetics.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides highly accurate concentration data.[11]

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution and sensitivity).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction mixture.

  • Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) with a known purity and a signal that does not overlap with the signals of the reactants or products.[14]

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of a certified internal standard into a vial.

    • At a specific time point, withdraw an aliquot of the reaction mixture and quench it.

    • Accurately weigh a portion of the quenched reaction mixture into the same vial containing the internal standard.

    • Dissolve the mixture in a known volume of a deuterated solvent and transfer it to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the nuclei between pulses, which is crucial for accurate integration.[12]

  • Quantification:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Mandatory Visualization

The following diagrams illustrate the general workflow for monitoring a Vilsmeier-Haack reaction and the signaling pathway of the reaction itself.

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Analysis Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Offline In-situ Probe In-situ Probe Start Reaction->In-situ Probe Online Quench Reaction Quench Reaction Take Aliquot->Quench Reaction Sample Prep Sample Prep Quench Reaction->Sample Prep Data Processing Data Processing In-situ Probe->Data Processing Instrumental Analysis Instrumental Analysis Sample Prep->Instrumental Analysis Instrumental Analysis->Data Processing Determine Concentration Determine Concentration Data Processing->Determine Concentration

Caption: General workflow for monitoring a Vilsmeier-Haack reaction.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack Arene Electron-Rich Arene Arene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Deprotonation Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde H2O H2O (Workup) H2O->Aldehyde Hydrolysis

Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction.

References

A Comparative Guide to the ¹H NMR Characterization of Vilsmeier-Haack Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, offering a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. The resulting aryl aldehydes and ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and functional materials. Accurate characterization of these products is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H NMR spectral features of Vilsmeier-Haack products derived from common substrates, alongside a comparison with alternative formylation methods, supported by experimental data and detailed protocols.

Distinguishing Features in ¹H NMR Spectra

The introduction of a formyl group (-CHO) via the Vilsmeier-Haack reaction imparts distinct signatures in the ¹H NMR spectrum. The most characteristic feature is the appearance of a singlet corresponding to the aldehydic proton, typically observed in the downfield region of the spectrum, generally between 9.0 and 10.0 ppm. The precise chemical shift of this proton, along with the shifts and coupling patterns of the aromatic protons, provides valuable information about the success of the reaction and the regioselectivity of formylation.

Comparison of Vilsmeier-Haack Products from Common Substrates

The electronic nature of the substrate significantly influences the ¹H NMR spectrum of the formylated product. Here, we compare the ¹H NMR data for the Vilsmeier-Haack products of several common electron-rich aromatic compounds.

SubstrateProductAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
N,N-Dimethylaniline 4-(Dimethylamino)benzaldehyde9.73 (s, 1H)7.73 (d, J = 7.7 Hz, 2H), 6.69 (d, J = 7.5 Hz, 2H)3.08 (s, 6H, N(CH₃)₂)
Pyrrole Pyrrole-2-carboxaldehyde~9.5 (s, 1H)~7.1 (m, 1H), ~6.9 (m, 1H), ~6.2 (m, 1H)~8.5 (br s, 1H, NH)
Aniline 4-Aminobenzaldehyde9.7 (s, 1H)7.7 (d, 2H), 6.7 (d, 2H)4.2 (br s, 2H, NH₂)
Phenol 4-Hydroxybenzaldehyde9.87 (s, 1H)7.81 (d, J = 8.4 Hz, 2H), 6.96 (m, 2H)5.83 (s, 1H, OH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from various spectroscopic databases and literature sources.

Comparison with Alternative Formylation Methods

Several other methods exist for the formylation of aromatic compounds. A comparison of the ¹H NMR data of their products with those from the Vilsmeier-Haack reaction can aid in structural elucidation and purity assessment. Phenol is used here as a common substrate for comparison.

ReactionProduct from PhenolAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)OH Proton (δ, ppm)Regioselectivity
Vilsmeier-Haack 4-Hydroxybenzaldehyde9.87 (s, 1H)7.81 (d, 2H), 6.96 (m, 2H)5.83 (s, 1H)Primarily para
Reimer-Tiemann Salicylaldehyde (2-Hydroxybenzaldehyde)9.85 (s, 1H)7.46-7.54 (m, 2H), 6.94-7.01 (m, 2H)11.01 (s, 1H)Primarily ortho
Duff Salicylaldehyde (2-Hydroxybenzaldehyde)9.83 (s, 1H)7.43 (d, 1H), 6.82 (d, 1H), 6.80 (s, 1H)11.03 (s, 1H)Primarily ortho
Gattermann 4-Hydroxybenzaldehyde~9.8 (s, 1H)~7.7 (d, 2H), ~6.9 (d, 2H)~5.8 (s, 1H)Primarily para

Note: The Gattermann reaction is not always effective for phenols. The data presented is for the expected major product.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Reaction

1. Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask in an ice-water bath. To this, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with constant stirring. The Vilsmeier reagent is formed in situ as a crystalline solid or a viscous liquid.

2. Formylation: Dissolve the aromatic substrate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the appropriate temperature (typically between 40-80 °C) for a period of 1 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is approximately 8-9. This hydrolysis step converts the intermediate iminium salt to the final aldehyde product. The product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Sample Preparation for ¹H NMR Spectroscopy
  • Weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer the solution to a clean, dry NMR tube using a Pasteur pipette, ensuring the solution height is approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

  • The sample is now ready for analysis.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the Vilsmeier-Haack reaction mechanism and a typical experimental workflow.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium->Aldehyde H₂O / Base

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental_Workflow Start Start ReagentPrep Prepare Vilsmeier Reagent (DMF + POCl₃) Start->ReagentPrep Formylation Add Aromatic Substrate & Heat ReagentPrep->Formylation Workup Quench with Ice & Basify Formylation->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify Product (Recrystallization/Chromatography) Extraction->Purification NMR ¹H NMR Analysis Purification->NMR End End NMR->End

Caption: Experimental Workflow for Vilsmeier-Haack Synthesis and Characterization.

Mass Spectrometry for Vilsmeier Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds through highly reactive intermediates, primarily the Vilsmeier reagent (a substituted chloroiminium ion) and a subsequent iminium ion, which is then hydrolyzed to the final aldehyde product.[4][5] Understanding the formation and stability of these intermediates is crucial for reaction optimization and mechanistic studies. Mass spectrometry (MS) offers unparalleled sensitivity for detecting these low-abundance, charged species directly from the reaction mixture.[6]

This guide provides a comparative overview of common mass spectrometry ionization techniques for the analysis of Vilsmeier reaction intermediates, supported by experimental considerations and data presentation guidelines for researchers in organic synthesis and drug development.

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful detection of reactive intermediates. Since the key intermediates in the Vilsmeier-Haack reaction are pre-charged iminium salts, "soft" ionization techniques that transfer existing ions from solution to the gas phase with minimal fragmentation are highly preferred.[7][8] Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are compared below.

FeatureElectrospray Ionization (ESI-MS)Atmospheric Pressure Chemical Ionization (APCI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Ionization Principle Soft ionization where ions in solution are transferred to the gas phase by applying a strong electric field to a liquid spray.[9]Soft ionization that uses a corona discharge to create reactant ions from a solvent spray, which then ionize analyte molecules through gas-phase reactions.[10]A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[11][12]
Suitability for Intermediates Excellent. Ideal for detecting pre-charged species like the chloroiminium Vilsmeier reagent and subsequent iminium intermediates directly from the reaction solution.[8]Good. Suitable for less polar, thermally stable compounds.[10] Can be used if ESI suffers from ion suppression, but may be less direct for pre-charged species.[13][14]Limited. Not typically used for real-time reaction monitoring. May be useful for characterizing isolated, stable intermediates or adducts. Analyte-matrix adducts are common.[11][12][15]
Sample Preparation Simple dilution of the reaction mixture in a compatible solvent (e.g., acetonitrile, methanol). High salt concentrations can be problematic.[16]Simple dilution. Less sensitive to salts and buffers than ESI, making it robust for complex reaction mixtures.[14]More complex; requires co-crystallization of the sample with an appropriate matrix (e.g., DHB, CHCA).[11][15]
Common Ions Observed [Vilsmeier Reagent]+, [Aryl-Iminium]+, [Protonated Product+H]+[M+H]+ through proton transfer from solvent ions. May also detect pre-charged ions.[M+H]+, [M+Na]+, [M+K]+, and significant analyte-matrix adducts like [M+Matrix+H]+.[11][12]
Advantages - High sensitivity for charged species- Minimal fragmentation- Ideal for direct reaction monitoring- Tolerant of less polar analytes- Less susceptible to ion suppression- Compatible with high HPLC flow rates[10]- High mass range- Good for analyzing solid samples or less soluble compounds
Limitations - Susceptible to ion suppression from salts and additives- Clogging of capillaries can occur with heterogeneous mixtures[9]- Requires thermal stability of the analyte as the sample is vaporized at high temperatures (350–500 °C)[10]- Not suitable for online reaction monitoring- Potential for analyte degradation by laser- Complex spectra due to matrix adducts[15]

Experimental Protocols

Protocol 1: Online Reaction Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for the real-time analysis of a Vilsmeier-Haack reaction.

  • Reagent Preparation:

    • Prepare a solution of the electron-rich aromatic substrate in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a reaction vessel.

    • Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1][4]

  • Mass Spectrometer Setup:

    • Set up an ESI-MS instrument in positive ion mode.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements to determine elemental compositions.

    • Set the capillary voltage (typically 3-5 kV), drying gas flow, and temperature to optimal values for the solvent system used.

  • Reaction Monitoring:

    • Before adding the Vilsmeier reagent to the substrate, draw a small aliquot of the substrate solution, dilute it 100-1000 fold with acetonitrile or methanol containing 0.1% formic acid, and inject it into the MS to obtain a baseline spectrum.

    • Initiate the Vilsmeier reaction by adding the prepared reagent to the substrate solution.

    • Immediately, and at regular intervals (e.g., every 1-2 minutes), withdraw a small aliquot (1-10 µL) from the reaction mixture.

    • Quench the aliquot in a vial containing a large volume (1 mL) of cold acetonitrile. This dilution and temperature drop effectively stops the reaction.

    • Directly infuse the quenched solution into the ESI-MS or inject it via an HPLC system.

  • Data Analysis:

    • Monitor the spectra for the disappearance of the reactant ion and the appearance of ions corresponding to the Vilsmeier reagent, the key aryl-iminium intermediate, and the protonated final product.

    • Use the exact mass measurements to confirm the elemental composition of the observed intermediate ions.

    • Perform tandem MS (MS/MS) on the intermediate ion peaks to obtain structural information through fragmentation patterns.[8][17]

Data Presentation

Quantitative data from mass spectrometry analysis should be presented clearly to allow for easy comparison. The following table shows a representative dataset for the Vilsmeier-Haack formylation of indole.

SpeciesFormulaCalculated m/zObserved m/zRelative Intensity (t=5 min)
Indole (M)C₈H₇N118.0651 ([M+H]⁺)118.065345%
Vilsmeier ReagentC₃H₇NCl⁺92.026192.025985%
Indole-Iminium IntermediateC₁₁H₁₃N₂⁺173.1073173.1075100%
3-Formylindole (P)C₉H₇NO146.0599 ([P+H]⁺)146.060115%

Mandatory Visualizations

The following diagrams illustrate the Vilsmeier-Haack reaction mechanism, a typical experimental workflow for its analysis, and a logical comparison of ionization techniques.

Vilsmeier_Reaction_Mechanism cluster_0 Reagent Formation cluster_1 Formylation DMF DMF Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Reagent POCl3 POCl₃ POCl3->Reagent Iminium Aryl-Iminium Intermediate Reagent->Iminium Arene Electron-Rich Arene Arene->Iminium Hydrolysis H₂O Workup Iminium->Hydrolysis Product Formylated Product (Aldehyde) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway.

MS_Workflow start Initiate Vilsmeier Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot quench Quench & Dilute in Acetonitrile aliquot->quench infusion Direct Infusion or LC Injection quench->infusion ms Acquire Mass Spectrum (ESI-MS, Positive Mode) infusion->ms analysis Data Analysis: - Identify m/z of Intermediates - Perform MS/MS ms->analysis kinetics Plot Intensity vs. Time analysis->kinetics conclusion Elucidate Mechanism & Kinetics analysis->conclusion

Caption: Experimental workflow for MS analysis.

Ionization_Choice q1 Is the intermediate pre-charged in solution? yes1 YES q1->yes1 e.g., Iminium Ions no1 NO q1->no1 esi Use ESI-MS (Optimal Choice) yes1->esi q2 Is the reaction mixture complex or high in salts? yes1->q2 Check for ion suppression q3 Is online monitoring required? no1->q3 yes2 YES q2->yes2 no2 NO q2->no2 apci Consider APCI-MS (More Robust) yes2->apci no2->esi yes3 YES q3->yes3 no3 NO q3->no3 yes3->apci maldi Consider MALDI-MS (For isolated solids) no3->maldi

Caption: Logic for selecting an ionization method.

References

A Comparative Guide to Aldehyde Synthesis: Validation of the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of aldehydes is a critical step in the creation of complex molecules. Among the various formylation methods available, the use of 1-chloro-N,N-dimethylmethanamine, the active species in the Vilsmeier-Haack reaction, is a widely adopted technique. This guide provides an objective comparison of the Vilsmeier-Haack reaction with prominent alternatives, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

The Vilsmeier-Haack (V-H) reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride, which then acts as the formylating agent.[2]

Comparison of Aldehyde Synthesis Methods

To validate the efficacy of the Vilsmeier-Haack reaction, it is essential to compare its performance against other established formylation techniques. The Gattermann, Gattermann-Koch, and Duff reactions are common alternatives, each with its own set of advantages and limitations.

ReactionSubstrateReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Electron-rich aromatics (e.g., Phenols, Anilines, Anisole)DMF, POCl₃ (or SOCl₂, (COCl)₂)65-95%[3][4]Mild reaction conditions, high yields, broad substrate scope.Can be low-yielding or lack regioselectivity for certain substituted phenols.[3]
Gattermann Phenols, Phenolic ethers, HeterocyclesHCN, HCl, Lewis Acid (e.g., AlCl₃)Generally lower than V-H[5]Applicable to phenols and their ethers.[6]Use of highly toxic and volatile HCN.[5]
Gattermann-Koch Alkylbenzenes (e.g., Toluene)CO, HCl, AlCl₃, CuClModerate to highDirect formylation of hydrocarbons.Not applicable to phenols or anilines due to catalyst complexation.[6][7]
Duff Phenols, AnilinesHexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA)15-95%[8][9]Ortho-selective for phenols, avoids highly toxic reagents.[10]Can be inefficient with low yields under traditional conditions.[10] A modified procedure with trifluoroacetic acid (TFA) can significantly improve yields.[8]

Experimental Protocols

Detailed methodologies for each of the discussed reactions are provided below to facilitate replication and comparison.

Vilsmeier-Haack Reaction Protocol

This procedure describes the formylation of an electron-rich aromatic compound.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich aromatic substrate

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substrate (1.0 equivalent) in DMF, add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Cool the mixture to 0 °C and add a solution of sodium acetate in water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.[4]

Gattermann Reaction Protocol

This protocol outlines the formylation of a phenol.

Materials:

  • Phenol

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry ether

  • Hydrogen chloride (gas)

  • Ice-water

Procedure:

  • Dissolve the phenol in dry ether and cool the solution in an ice bath.

  • Add anhydrous aluminum chloride and zinc cyanide to the solution.

  • Pass a stream of dry hydrogen chloride gas through the mixture with continuous stirring.

  • After the reaction is complete, pour the mixture into ice-water.

  • The resulting aldimine hydrochloride is hydrolyzed to the aldehyde upon heating.

Gattermann-Koch Reaction Protocol

This protocol details the formylation of toluene.

Materials:

  • Toluene

  • Carbon monoxide (CO) gas

  • Hydrogen chloride (HCl) gas

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

Procedure:

  • Charge a high-pressure autoclave with anhydrous aluminum chloride and cuprous chloride.

  • Add toluene to the autoclave.

  • Introduce a mixture of carbon monoxide and hydrogen chloride gas under high pressure.

  • Heat the reaction mixture with stirring for several hours.

  • After cooling, carefully release the pressure and quench the reaction mixture with ice-water.

  • Extract the product with a suitable organic solvent and purify by distillation.

Duff Reaction Protocol (Modified with TFA)

This modified protocol provides higher yields for the formylation of phenols.[8]

Materials:

  • Phenol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Ice-water

  • Sodium carbonate

  • Ether

Procedure:

  • Dissolve the phenol and hexamethylenetetramine in trifluoroacetic acid.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with sodium carbonate.

  • Extract the product with ether.

  • Dry the ether extract and evaporate the solvent to obtain the crude product, which can be further purified by crystallization or chromatography.

Visualizing the Reaction Pathways

To further elucidate the processes involved, the following diagrams illustrate the key steps in the Vilsmeier-Haack reaction and a comparative overview of the formylation alternatives.

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (this compound) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aromatic_Substrate Electron-Rich Aromatic Substrate Vilsmeier_Reagent->Aromatic_Substrate Reacts with Iminium_Salt Iminium Salt Intermediate Aromatic_Substrate->Iminium_Salt Electrophilic Attack Aldehyde Aromatic Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Workflow of the Vilsmeier-Haack Reaction.

Formylation_Comparison cluster_methods Alternative Reactions cluster_substrates Typical Substrates Formylation Aromatic Formylation Methods Vilsmeier Vilsmeier-Haack (DMF, POCl₃) Formylation->Vilsmeier Gattermann Gattermann (HCN, HCl, Lewis Acid) Formylation->Gattermann Gattermann_Koch Gattermann-Koch (CO, HCl, Lewis Acid) Formylation->Gattermann_Koch Duff Duff (HMTA, Acid) Formylation->Duff VH_Substrates Electron-Rich Aromatics (Phenols, Anilines) Vilsmeier->VH_Substrates G_Substrates Phenols, Phenolic Ethers Gattermann->G_Substrates GK_Substrates Alkylbenzenes Gattermann_Koch->GK_Substrates D_Substrates Phenols, Anilines Duff->D_Substrates

Comparison of Aromatic Formylation Methods.

Conclusion

The Vilsmeier-Haack reaction stands out as a robust and generally high-yielding method for the formylation of a wide range of electron-rich aromatic compounds. Its mild reaction conditions make it a favorable choice in many synthetic applications. However, for specific substrates or desired regioselectivity, alternative methods such as the Gattermann, Gattermann-Koch, or Duff reactions may offer advantages. The Gattermann reactions are suitable for phenols and alkylbenzenes respectively, though they involve hazardous reagents or conditions. The Duff reaction, particularly with modifications, provides a good alternative for the ortho-formylation of phenols. The choice of the optimal formylation method will ultimately depend on the specific substrate, desired product, and the laboratory's capabilities to handle the required reagents and conditions. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of aromatic aldehydes.

References

A Comparative Guide to Formylating Agents for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial entry point for the preparation of a vast array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty materials. The choice of formylating agent and reaction conditions is paramount to achieving the desired outcome with high efficiency and selectivity. This guide provides an objective comparison of the performance of common formylating agents for aromatic compounds, supported by experimental data and detailed methodologies.

Performance Comparison of Aromatic Formylating Agents

The selection of an appropriate formylating agent is dictated by the nature of the aromatic substrate, desired regioselectivity, and tolerance of other functional groups. The following table summarizes quantitative data for several widely used formylation reactions, offering a direct comparison of their efficacy with representative aromatic substrates: phenol, anisole, and N,N-dimethylaniline.

Formylation ReactionSubstrateFormylating Agent/ReagentsSolventTemperature (°C)Time (h)Yield (%)Primary Product(s)
Vilsmeier-Haack PhenolPOCl₃ / DMFDMF1002~95p-Hydroxybenzaldehyde
AnisolePOCl₃ / DMFDichloromethaneReflux292p-Anisaldehyde
N,N-DimethylanilinePOCl₃ / DMFWater20-30194p-Dimethylaminobenzaldehyde
Gattermann PhenolZn(CN)₂ / HClEther70-801.595p-Hydroxybenzaldehyde
AnisoleZn(CN)₂ / HClBenzene75180p-Anisaldehyde
Gattermann-Koch TolueneCO / HCl / AlCl₃ / CuClBenzene25-500.5-1>90p-Tolualdehyde
Duff PhenolHexamethylenetetramine / Glycerol / Boric AcidGlycerol150-1600.315-20Salicylaldehyde (o-isomer)
Reimer-Tiemann PhenolCHCl₃ / NaOHWater / Ethanol70441Salicylaldehyde (o-isomer) & p-Hydroxybenzaldehyde

Reaction Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key formylation reactions and a general experimental workflow.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Sigma_complex Sigma Complex Vilsmeier_reagent->Sigma_complex Arene Electron-rich Aromatic Ring Arene->Sigma_complex Electrophilic Attack Iminium_ion Iminium Ion Sigma_complex->Iminium_ion -H⁺ Aldehyde Aryl Aldehyde Iminium_ion->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Gattermann Reaction Mechanism

Gattermann HCN HCN Electrophile Formimidoyl Cation (Electrophile) HCN->Electrophile + HCl + Lewis Acid HCl HCl HCl->Electrophile Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Electrophile Sigma_complex Sigma Complex Electrophile->Sigma_complex Arene Aromatic Ring Arene->Sigma_complex Electrophilic Attack Imine Aldimine Intermediate Sigma_complex->Imine -H⁺ Aldehyde Aryl Aldehyde Imine->Aldehyde H2O H₂O (Hydrolysis) H2O->Aldehyde

Caption: Mechanism of the Gattermann Reaction.

Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Deprotonation & α-elimination Base Strong Base (e.g., NaOH) Base->Carbene Phenoxide Phenoxide Ion Base->Phenoxide Intermediate Dichloromethyl -substituted Phenol Carbene->Intermediate Phenol Phenol Phenol->Phenoxide Deprotonation Phenoxide->Intermediate Nucleophilic Attack Aldehyde o-Hydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (Hydrolysis) H2O->Aldehyde

Caption: Mechanism of the Reimer-Tiemann Reaction.

General Experimental Workflow for Aromatic Formylation

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aromatic Substrate & Solvent Formylating_Agent Add Formylating Agent & Catalyst (if required) Reagents->Formylating_Agent Stirring Stir at Specified Temperature & Time Formylating_Agent->Stirring Monitoring Monitor Reaction Progress (e.g., TLC, GC) Stirring->Monitoring Quenching Quench Reaction (e.g., with water/ice) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry over Anhydrous Salt (e.g., Na₂SO₄) Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Crystallization, Distillation, or Chromatography Concentration->Purification Product Characterize Final Product (NMR, IR, MS) Purification->Product

Caption: A generalized experimental workflow for aromatic formylation.

Experimental Protocols

The following are representative experimental protocols for the key formylation reactions discussed.

Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Reagents and Equipment:

  • N,N-Dimethylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,N-dimethylaniline (1.0 equiv) in DMF, (Chloromethylene)dimethyliminium chloride (1.5 equiv) is added at 0 °C.[1]

  • The reaction mixture is stirred for 6.5 hours at room temperature.[1]

  • A solution of sodium acetate (5.6 equiv) in water is added at 0 °C and the mixture is stirred for an additional 10 minutes.[1]

  • The reaction mixture is diluted with water and extracted with diethyl ether.[1]

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure using a rotary evaporator.[1]

  • The crude product is purified by silica gel column chromatography to afford the desired aldehyde.[1] A yield of 77% has been reported for a similar substrate.[1]

Gattermann Formylation of Anisole

Reagents and Equipment:

  • Anisole

  • Zinc cyanide (Zn(CN)₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry benzene

  • Dry ether

  • Hydrochloric acid (gas)

  • Sodium hydroxide solution

  • Round-bottom flask with a gas inlet tube, reflux condenser, and mechanical stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, a mixture of anisole (30 g), zinc cyanide (52 g), and dry benzene (75 g) is prepared.[2]

  • The flask is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the stirred mixture for 1.5 hours.[2]

  • Anhydrous aluminum chloride (45 g) is added in small portions over one hour while continuing the passage of HCl gas.[2]

  • The reaction mixture is then heated on a water bath at 75°C for one hour.[2]

  • After cooling, the reaction mixture is poured onto ice and hydrolyzed by heating with dilute hydrochloric acid.[2]

  • The product is extracted with ether, washed with sodium hydroxide solution, and then with water.[2]

  • The ethereal solution is dried, and the solvent is evaporated. The residue is distilled under reduced pressure to yield p-anisaldehyde (80% yield).[2]

Gattermann-Koch Formylation of Toluene

Reagents and Equipment:

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Cuprous chloride (CuCl)

  • Dry benzene

  • Carbon monoxide (gas)

  • Hydrogen chloride (gas)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • A mixture of anhydrous aluminum chloride and cuprous chloride is placed in a high-pressure autoclave.

  • Dry toluene and benzene (as a solvent) are added to the autoclave.

  • The autoclave is flushed with carbon monoxide, and then a mixture of carbon monoxide and hydrogen chloride gas is introduced under pressure.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25-50°C) for a specific duration (e.g., 30-60 minutes).[3]

  • After the reaction, the pressure is carefully released, and the reaction mixture is poured onto crushed ice.

  • The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried.

  • The product, p-tolualdehyde, is isolated by distillation. Yields are typically high, often exceeding 90%.[3]

Duff Reaction for the Formylation of Phenol

Reagents and Equipment:

  • Phenol

  • Hexamethylenetetramine

  • Glycerol

  • Boric acid

  • Sulfuric acid

  • Beaker, magnetic stirrer, and heating mantle

Procedure:

  • A mixture of glycerol (300 g) and boric acid (70 g) is heated and stirred until a clear solution is formed, then cooled to 150°C.[4]

  • An intimate mixture of phenol (50 g) and hexamethylenetetramine (50 g) is prepared by grinding them together.[4]

  • This mixture is added with vigorous stirring to the glycerol-boric acid solution, maintaining the temperature between 150 and 165°C for 20 minutes.[4]

  • The reaction mixture is cooled to 115°C and then acidified with a mixture of concentrated sulfuric acid (50 ml) and water (150 ml).[4]

  • The product, salicylaldehyde, is isolated by steam distillation. The reported yield for various phenols is in the range of 15-20%.[4]

Reimer-Tiemann Formylation of Phenol

Reagents and Equipment:

  • Phenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol

  • Water

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

Procedure:

  • A solution of phenol (30.9 mmol, 1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water (100 mL) is heated to 70°C.

  • Chloroform (2.0 equiv) is added dropwise over 1 hour.

  • The resulting mixture is stirred for 3 hours at 70°C.

  • After cooling to room temperature, the ethanol is removed by evaporation.

  • The remaining aqueous solution is acidified to pH 4-5 and extracted with ethyl acetate.

  • Standard workup and purification of the organic extracts provide the desired salicylaldehyde. A yield of 41% has been reported for this procedure.

References

A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of carbon-carbon bond formation is paramount. The Vilsmeier-Haack reaction stands as a powerful and versatile tool for the formylation of electron-rich aromatic and heteroaromatic compounds, a critical transformation in the synthesis of numerous pharmaceutical intermediates and complex organic molecules. This guide provides a comprehensive comparison of the Vilsmeier-Haack reaction's regioselectivity against other formylation methods, supported by experimental data and detailed protocols.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a nucleophilic aromatic ring.[1][2][3] The regiochemical outcome of this electrophilic aromatic substitution is dictated by a combination of electronic and steric factors inherent to the substrate.

Unraveling the Regioselectivity: Electronic and Steric Control

The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile.[4] Consequently, the reaction proceeds most efficiently with substrates bearing electron-donating groups (EDGs) that increase the electron density of the aromatic ring.[3][4] The position of formylation is primarily governed by the electronic directing effects of these substituents and any steric hindrance they may impose.

Formylation of Substituted Aromatic Compounds

In monosubstituted benzene derivatives containing activating groups such as amino (-NR₂), hydroxyl (-OH), or alkoxy (-OR), the Vilsmeier-Haack reaction generally exhibits a strong preference for para-substitution .[1] This is attributed to the powerful resonance effect of these groups, which directs the electrophile to the ortho and para positions, with the para position being sterically more accessible.

SubstrateMajor ProductMinor Product(s)Reference(s)
N,N-Dimethylanilinep-Dimethylaminobenzaldehydeortho (trace)[5]
Anisolep-Anisaldehydeortho[6]
Phenolp-Hydroxybenzaldehydeortho[4]

Table 1: Regioselectivity of the Vilsmeier-Haack Reaction on Substituted Benzenes.

Formylation of Heteroaromatic Compounds

The regioselectivity of the Vilsmeier-Haack reaction is particularly noteworthy in the context of heteroaromatic chemistry. The position of formylation is highly dependent on the nature of the heterocyclic ring and the position of any existing substituents.

For five-membered heterocycles like pyrrole and furan, formylation predominantly occurs at the C2-position , which is the most electron-rich site.[4] In the case of indole, the reaction selectively takes place at the C3-position of the pyrrole ring, a consequence of the stability of the resulting intermediate.[7]

HeterocycleMajor ProductReference(s)
PyrrolePyrrole-2-carbaldehyde[4]
FuranFuran-2-carbaldehyde[5]
IndoleIndole-3-carbaldehyde[7]
1-Methylpyrrole1-Methylpyrrole-2-carbaldehyde[8]

Table 2: Regioselectivity of the Vilsmeier-Haack Reaction on Common Heterocycles.

Comparative Analysis with Other Formylation Methods

While the Vilsmeier-Haack reaction is a cornerstone of formylation chemistry, other methods such as the Duff and Reimer-Tiemann reactions offer alternative routes. A direct comparison reveals the distinct advantages and limitations of each.

FeatureVilsmeier-Haack ReactionDuff ReactionReimer-Tiemann Reaction
Substrate Scope Electron-rich aromatics and heterocyclesPhenols, anilines, and other highly activated aromaticsPhenols
Reagents DMF/POCl₃ (or similar)Hexamethylenetetramine (HMTA), acidChloroform, base
Regioselectivity Generally high (para for benzenes, specific for heterocycles)Predominantly ortho to the activating groupPredominantly ortho to the hydroxyl group
Reaction Conditions Mild to moderateOften requires heatingBasic conditions, sometimes harsh
Yields Generally good to excellentModerate to goodOften low to moderate

Table 3: Comparison of Vilsmeier-Haack, Duff, and Reimer-Tiemann Reactions.

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (optional, as solvent)

  • Sodium acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Cool the Vilsmeier reagent back to 0 °C and add a solution of N,N-dimethylaniline in 1,2-dichloroethane (if used) dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours (the reaction progress can be monitored by TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain p-dimethylaminobenzaldehyde.[1]

Visualizing the Reaction Pathway

To better understand the mechanistic underpinnings of the Vilsmeier-Haack reaction, the following diagrams illustrate the key steps involved.

Vilsmeier_Reagent_Formation DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Phosphate_Salt Dichlorophosphate anion Intermediate1->Phosphate_Salt

Caption: Formation of the Vilsmeier Reagent.

Electrophilic_Aromatic_Substitution Aromatic Electron-rich Aromatic Sigma_Complex σ-Complex (Wheland Intermediate) Aromatic->Sigma_Complex + Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt -H⁺ Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Aldehyde

References

A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, offering a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides a detailed comparison of the Vilsmeier-Haack reaction with other key formylation methods, supported by experimental data. We delve into the mechanistic intricacies of the Vilsmeier-Haack reaction, presenting evidence from kinetic and spectroscopic studies. Detailed experimental protocols and visualizations are provided to facilitate a deeper understanding and practical application of these transformative reactions.

Performance Comparison of Aromatic Formylation Reactions

The choice of formylation method is critical and depends on the substrate, desired regioselectivity, and reaction conditions. Below is a comparative summary of the Vilsmeier-Haack reaction and its common alternatives. Direct comparison of yields can be challenging due to variations in reported reaction conditions; however, the following tables provide representative data for common substrates.

Table 1: Formylation of Phenolic Compounds

ReactionSubstrateReagentsConditionsProduct(s)Yield (%)Reference
Vilsmeier-Haack PhenolPOCl₃, DMF-ortho/para-HydroxybenzaldehydeLow to moderate[1]
Reimer-Tiemann PhenolCHCl₃, NaOH60°C, 3hortho/para-Hydroxybenzaldehyde (o/p ratio ~2.2:1)30-50[2][3][4]
Duff PhenolHexamethylenetetramine, glycerol, boric acid150-160°C, 2-3hortho-Hydroxybenzaldehyde~18[5]
Duff (Modified) 4-tert-butylphenolHexamethylenetetramine, TFAReflux, 24h5-tert-butylsalicylaldehyde29[6]
Rieche PhenolsDichloromethyl methyl ether, TiCl₄-ortho-HydroxybenzaldehydesGood to excellent[7]

Table 2: Formylation of Alkylbenzenes and Other Aromatics

ReactionSubstrateReagentsConditionsProductYield (%)Reference
Vilsmeier-Haack N,N-DimethylanilinePOCl₃, DMF-4-(Dimethylamino)benzaldehydeHigh[1]
Gattermann-Koch TolueneCO, HCl, AlCl₃, CuClHigh pressurepara-TolualdehydeGood[8][9]
Rieche MesityleneDichloromethyl methyl ether, TiCl₄0°C to 35°C2,4,6-Trimethylbenzaldehyde81-89

Mechanistic Deep Dive: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the Vilsmeier reagent, a potent electrophile, followed by its reaction with an electron-rich aromatic substrate.

The Vilsmeier Reagent: A Chloroiminium Ion

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride. This leads to the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10] Spectroscopic studies, including ¹H and ³¹P NMR, have been instrumental in characterizing this intermediate.[11]

Electrophilic Aromatic Substitution

The electron-rich aromatic ring then attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cation known as a sigma-complex or arenium ion. Subsequent loss of a proton restores aromaticity, yielding an iminium salt. This intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde product.[1]

Vilsmeier_Haack_Mechanism

Vilsmeier-Haack Reaction Mechanism
Kinetic and Mechanistic Evidence

Kinetic studies have shown that the Vilsmeier-Haack reaction can be sensitive to the nature of both the substrate and the Vilsmeier reagent. The rate-determining step can be either the formation of the Vilsmeier reagent or its subsequent reaction with the aromatic substrate, depending on the reactivity of the aromatic compound.

While kinetic isotope effect (KIE) studies are powerful tools for elucidating reaction mechanisms, specific KIE data for the Vilsmeier-Haack reaction is not extensively reported in readily accessible literature. A primary deuterium KIE (kH/kD > 1) would be expected if the C-H bond cleavage during the rearomatization step is rate-determining. The absence of a significant KIE would suggest that the initial electrophilic attack is the rate-limiting step.

Experimental Protocols

Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Objective: To synthesize 4-(dimethylamino)benzaldehyde from N,N-dimethylaniline.

Materials:

  • N,N-dimethylaniline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Diethyl ether

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool DMF (1.5 equivalents) to 0°C.

  • Slowly add POCl₃ (1.1 equivalents) to the cooled DMF with constant stirring to form the Vilsmeier reagent.

  • To this mixture, add N,N-dimethylaniline (1.0 equivalent) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 1 hour.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[10]

VH_Workflow cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep 1. Cool DMF to 0°C Add_POCl3 2. Add POCl₃ to form Vilsmeier Reagent Reagent_Prep->Add_POCl3 Add_Substrate 3. Add N,N-dimethylaniline Add_POCl3->Add_Substrate Stir_Heat 4. Stir at RT, then heat Add_Substrate->Stir_Heat Quench 5. Quench with ice Stir_Heat->Quench Neutralize 6. Neutralize with NaOAc Quench->Neutralize Extract 7. Extract with Et₂O Neutralize->Extract Purify 8. Dry and purify Extract->Purify

Vilsmeier-Haack Experimental Workflow
Reimer-Tiemann Formylation of Phenol

Objective: To synthesize salicylaldehyde from phenol.

Materials:

  • Phenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve phenol (1.0 equivalent) and sodium hydroxide (8.0 equivalents) in a mixture of ethanol and water (2:1).

  • Heat the solution to 70°C.

  • Add chloroform (2.0 equivalents) dropwise over 1 hour.

  • Stir the resulting mixture for an additional 3 hours at 70°C.

  • Cool the reaction to room temperature and remove the ethanol by evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with a suitable acid.

  • Extract the product with ethyl acetate.

  • Perform a standard workup and purify the product to obtain salicylaldehyde.

Duff Formylation of 4-tert-butylphenol

Objective: To synthesize 5-tert-butylsalicylaldehyde.

Materials:

  • 4-tert-butylphenol

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a round-bottom flask, combine 4-tert-butylphenol (1.0 equivalent) and hexamethylenetetramine (1.0 equivalent).

  • Add anhydrous trifluoroacetic acid as the solvent.

  • Reflux the mixture for 24 hours.

  • After cooling, purify the reaction mixture by filtration through a short silica gel column to yield 5-tert-butylsalicylaldehyde.[6]

Conclusion

The Vilsmeier-Haack reaction remains a powerful and versatile tool for the formylation of a wide range of electron-rich aromatic and heteroaromatic compounds. Its primary advantages lie in the use of relatively mild and accessible reagents. However, for specific substrates, particularly phenols, alternative methods like the Reimer-Tiemann or Duff reactions may offer better yields or regioselectivity. The choice of the optimal formylation strategy ultimately depends on a careful consideration of the substrate's reactivity, steric factors, and the desired product outcome. Further mechanistic studies, particularly employing kinetic isotope effects, would provide deeper insights into the intricate details of the Vilsmeier-Haack reaction and facilitate its even broader application in complex molecule synthesis.

References

A Comparative Guide to the Reactivity of 1-Chloro-n,n-dimethylmethanamine: A Computational and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-Chloro-n,n-dimethylmethanamine, the active species in the Vilsmeier-Haack reaction, with other common formylating agents. Through a combination of experimental data and computational analysis, we aim to offer an objective resource to aid in the selection of the most suitable reagent for various synthetic applications.

Introduction to this compound

This compound, commonly known as the Vilsmeier reagent, is a versatile and widely used reagent in organic synthesis, primarily for the formylation of electron-rich aromatic and heteroaromatic compounds. It is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The reactive species is the electrophilic chloroiminium ion, which readily attacks electron-rich substrates.

Experimental Performance Comparison

The efficacy of a formylating agent is often determined by the yield, reaction conditions, and substrate scope. This section provides a comparative analysis of this compound (Vilsmeier-Haack reaction) with other notable formylation methods.

Formylation of Phenolic Compounds

Phenols are common substrates for formylation, yielding valuable hydroxybenzaldehydes. The Vilsmeier-Haack reaction often competes with the Reimer-Tiemann reaction for this transformation. While the Reimer-Tiemann reaction is advantageous as it does not require anhydrous conditions, the Vilsmeier-Haack reaction can offer better yields and regioselectivity under specific conditions.[1][2]

Formylating Agent/ReactionSubstrateProduct(s)Yield (%)Reference
Vilsmeier-Haack (DMF/SOCl₂) (Solvent-free, MW) Phenolp-Hydroxybenzaldehyde92[3]
Vilsmeier-Haack (DMF/SOCl₂) (Solvent, Reflux) Phenolp-Hydroxybenzaldehyde75[3]
Reimer-Tiemann PhenolSalicylaldehyde (ortho), p-Hydroxybenzaldehyde (para)Major (ortho), Minor (para)[1][2]

Note: Yields for the Reimer-Tiemann reaction are often reported for the major ortho-isomer and can vary depending on the reaction conditions.

Formylation of Aromatic Ethers

Aromatic ethers, such as anisole, are activated substrates for electrophilic formylation. The Vilsmeier-Haack reaction provides a reliable method for their formylation.

Formylating Agent/ReactionSubstrateProduct(s)Yield (%)
Vilsmeier-Haack (DMF/POCl₃) Anisolep-AnisaldehydeGood to Excellent
Gattermann-Koch Anisolep-AnisaldehydeModerate to Good
Formylation of Heterocycles: The Case of Indole

Indole and its derivatives are crucial building blocks in medicinal chemistry. The C3-formylation of indoles is a key transformation, and the Vilsmeier-Haack reaction is a classic and highly efficient method for this purpose.[4]

Formylating Agent/ReactionSubstrateProductYield (%)Reference
Vilsmeier-Haack (DMF/POCl₃) IndoleIndole-3-carboxaldehydeHigh[4]
Iron-Catalyzed (Formaldehyde/Aqueous Ammonia) IndoleIndole-3-carboxaldehydeup to 93[5]
Visible-Light-Promoted (Eosin Y/TMEDA) Indole3-FormylindolesGood[6]
Boron-Catalyzed (TMOF/BF₃·OEt₂) IndoleIndole-3-carboxaldehyde82[3]

Computational Analysis of Reactivity

Density Functional Theory (DFT) calculations provide valuable insights into the reactivity of chemical species by determining their electronic structure, stability, and the energy barriers of reaction pathways.

Formation of the Vilsmeier Reagent

The formation of the chloroiminium ion is the initial step in the Vilsmeier-Haack reaction. Computational studies have been performed to elucidate the mechanism and energetics of this process. The reaction between DMF and POCl₃ proceeds through a stable intermediate, and the calculated activation enthalpies are crucial for understanding the reaction kinetics.

Theoretical MethodBasis SetCalculated Activation Enthalpy (kcal/mol)Reference
M06-2X6-31+G(d,p)Varies with step[7]
MP2aug-cc-pVDZVaries with step[7]
Electrophilicity of the Vilsmeier Reagent

The reactivity of the Vilsmeier reagent in formylation reactions is attributed to the electrophilic character of the chloroiminium cation. While direct comparative computational studies on the electrophilic attack of various formylating agents on aromatic substrates are limited, qualitative assessments suggest that the Vilsmeier reagent is a milder electrophile than the acylium ions generated in Friedel-Crafts acylations.[7] This lower reactivity makes the Vilsmeier-Haack reaction more selective for electron-rich substrates.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are representative procedures for the Vilsmeier-Haack reaction.

General Procedure for the Formylation of an Electron-Rich Arene
  • To a stirred solution of the electron-rich aromatic compound in a suitable solvent (e.g., DMF, CH₂Cl₂), the Vilsmeier reagent is added dropwise at a controlled temperature (often 0 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • The reaction is quenched by the addition of an aqueous solution of a base (e.g., sodium acetate, sodium hydroxide).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

In Situ Generation of the Vilsmeier Reagent
  • To a cooled (0 °C) and stirred solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., CH₂Cl₂), phosphoryl chloride (POCl₃) is added dropwise.

  • The mixture is stirred at 0 °C for a period to allow for the formation of the Vilsmeier reagent.

  • The substrate is then added to this freshly prepared reagent solution.

Visualizing Reaction Pathways and Workflows

Formation of the Vilsmeier Reagent and Subsequent Formylation

The following diagram illustrates the formation of the Vilsmeier reagent from DMF and POCl₃, followed by the electrophilic attack on an aromatic substrate.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent This compound (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate + Arene - HCl Arene Electron-Rich Arene Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis

Formation of the Vilsmeier reagent and subsequent formylation of an aromatic compound.
Experimental Workflow for a Typical Vilsmeier-Haack Reaction

This diagram outlines the key steps in performing a Vilsmeier-Haack formylation in the laboratory.

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃) Start->Reagent_Prep Reaction Add Substrate and React Reagent_Prep->Reaction Quench Quench Reaction (Aqueous Base) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify Product (Chromatography/Recrystallization) Extraction->Purification End End Purification->End

References

Safety Operating Guide

Proper Disposal of 1-Chloro-n,n-dimethylmethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of 1-Chloro-n,n-dimethylmethanamine, a reactive chemical requiring careful management. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe neutralization and disposal of this compound, thereby minimizing risk and environmental impact. Adherence to institutional and local regulations is mandatory.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1][2] Before handling, consult the Safety Data Sheet (SDS) for comprehensive safety information.

Recommended Personal Protective Equipment:

PPE ItemSpecification
Eye ProtectionChemical splash goggles and a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Body ProtectionFlame-retardant lab coat
Respiratory ProtectionUse in a fume hood. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Disposal Overview

The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not mix with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain. For spills, absorb the material with an inert substance like diatomite or universal binders and dispose of the contaminated material as hazardous waste.[2][3]

In-Lab Neutralization Protocol (for small quantities)

While disposal through a certified waste management provider is the standard, situations may arise where small quantities of residual this compound in reaction vessels or on equipment require neutralization. The following protocol is a general guideline for the controlled hydrolysis of this compound. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Principle: this compound is a reactive alkyl halide that readily undergoes hydrolysis with water to form less hazardous products. This procedure controls this reaction by using a phased addition of quenching agents with increasing reactivity.

Experimental Protocol:

Materials:

  • Residual this compound in a reaction vessel

  • Inert solvent (e.g., heptane, toluene)

  • Isopropanol

  • Methanol

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Preparation: Ensure the reaction vessel containing the residual this compound is under an inert atmosphere (e.g., nitrogen or argon) and is equipped with a stir bar. Place the vessel in an ice bath to cool the contents.

  • Dilution: Add an inert, high-boiling point solvent such as heptane or toluene to dilute the reactive residue. This helps to dissipate heat generated during quenching.

  • Initial Quenching (Isopropanol): While stirring and maintaining a cold temperature, slowly add isopropanol dropwise. Continue the addition until no further heat evolution is observed.[4]

  • Secondary Quenching (Methanol): After the reaction with isopropanol has subsided, slowly add methanol dropwise. Methanol is a more reactive quenching agent and will help to ensure the complete reaction of any remaining this compound.[4]

  • Final Quenching (Water): Once the addition of methanol is complete and no further reaction is observed, slowly and cautiously add deionized water to hydrolyze any remaining reactive species.[4]

  • Final Disposal: The resulting aqueous organic mixture should be collected in a designated hazardous waste container for disposal through your institution's EHS program.

Caution: The quenching process can be exothermic. The rate of addition of the quenching agents should be carefully controlled to prevent a runaway reaction.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_safety Continuous Safety Measures start Start: Handling This compound assess_quantity Assess Quantity of Waste start->assess_quantity ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood start->fume_hood bulk_disposal Bulk Quantities: Dispose via Approved Hazardous Waste Vendor assess_quantity->bulk_disposal > Small Residue small_quantity Small Residual Quantities in Glassware assess_quantity->small_quantity ≤ Small Residue final_disposal Dispose of Container via Approved Hazardous Waste Vendor bulk_disposal->final_disposal in_lab_neutralization In-Lab Neutralization (Hydrolysis Protocol) small_quantity->in_lab_neutralization collect_waste Collect Neutralized Mixture in Hazardous Waste Container in_lab_neutralization->collect_waste spill_kit Ensure Spill Kit is Accessible in_lab_neutralization->spill_kit collect_waste->final_disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Chloro-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Protocols

Researchers and scientists working with 1-Chloro-N,N-dimethylmethanamine must adhere to strict safety protocols to mitigate risks associated with its handling and disposal. This guide provides crucial information on personal protective equipment (PPE) and step-by-step procedures for safe use and waste management of this chemical.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Scenario Required Personal Protective Equipment
Routine Laboratory Operations Eye/Face Protection: Chemical safety goggles or a face shield.[1][2][3] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2][3][4] Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.[1][4]
Weighing and Transferring All PPE for Routine Operations, plus: Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4]
Spill Cleanup (Small) All PPE for Routine Operations, plus: Additional Hand Protection: Double gloving is recommended. Respiratory Protection: A NIOSH-approved air-purifying respirator if vapors are present.[2][4]
Emergency Situation (Large Spill or Fire) Level B Protection or higher: - Positive-pressure, self-contained breathing apparatus (SCBA).[2][4] - Chemical-resistant suit.[4] - Chemical-resistant inner and outer gloves.[4] - Chemical-resistant boots with steel toe and shank.[4]

Chemical Handling and Disposal Plan

A systematic approach to handling and disposal is critical to ensure the safety of laboratory personnel and the environment.

Operational Plan:

  • Procurement and Storage:

    • Obtain the Safety Data Sheet (SDS) for this compound before acquisition.[2][3]

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

    • Keep containers tightly closed.[2]

  • Handling:

    • All work with this chemical should be conducted in a properly functioning chemical fume hood.[2]

    • Avoid inhalation of vapors and contact with skin and eyes.[3][5]

    • Wash hands thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

Disposal Plan:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including empty containers, absorbent materials from spills, and used PPE, must be considered hazardous waste.

    • Segregate this waste from other laboratory waste streams.

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Store the waste container in a designated hazardous waste accumulation area.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[2][3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

    • Do not dispose of this chemical down the drain.[2]

Spill Response Workflow

In the event of a spill, a clear and immediate response is necessary to contain the situation and prevent exposure. The following workflow outlines the key steps for managing a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Minor Spill) cluster_Emergency_Response Emergency Response (Major Spill) cluster_Final_Steps Final Steps Spill_Detected Spill Detected Alert_Personnel Alert others in the area Spill_Detected->Alert_Personnel Evacuate Evacuate the immediate area Alert_Personnel->Evacuate Assess_Spill Assess the size and risk of the spill Evacuate->Assess_Spill Is_Minor Is it a minor, manageable spill? Assess_Spill->Is_Minor Don_PPE Don appropriate PPE Is_Minor->Don_PPE Yes Contact_EHS Contact Environmental Health & Safety Is_Minor->Contact_EHS No Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Neutralize Neutralize if necessary (consult SDS) Contain_Spill->Neutralize Collect_Waste Collect absorbed material into a hazardous waste container Neutralize->Collect_Waste Decontaminate Decontaminate the area Collect_Waste->Decontaminate Dispose_Waste Properly dispose of hazardous waste Decontaminate->Dispose_Waste Isolate_Area Isolate the area and prevent entry Contact_EHS->Isolate_Area Provide_Info Provide information to emergency responders Isolate_Area->Provide_Info Restock Restock spill kit supplies Dispose_Waste->Restock Report Report the incident Restock->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.